Technical Documentation Center

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Core Science & Biosynthesis

Foundational

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one chemical structure and properties

An In-depth Technical Guide to (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Properties, and Scientific Context This guide provides a comprehensive technical overview of (S)-3-Isopropyl-3,4-dihydroquinoxali...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Properties, and Scientific Context

This guide provides a comprehensive technical overview of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, a chiral heterocyclic compound belonging to the quinoxalinone family. This class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence as a core scaffold in various biologically active agents.[1][2] This document is intended for researchers and scientists, offering insights into the compound's structure, properties, synthesis, and characterization, grounded in established chemical principles and data from closely related analogues.

Molecular Structure and Stereochemistry

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is characterized by a bicyclic system where a pyrazin-2-one ring is fused to a benzene ring. The defining feature is a stereocenter at the C3 position, bearing an isopropyl group in the (S)-configuration. This chirality is a critical determinant of its potential biological activity, as stereoisomers often exhibit different pharmacological profiles.

Chemical Structure:

(Note: A 2D representation of the chemical structure)

The presence of two nitrogen atoms and a carbonyl group within the heterocyclic ring imparts specific electronic and hydrogen-bonding characteristics to the molecule, influencing its solubility, crystal packing, and receptor-binding capabilities.

Physicochemical and Predicted Properties

While specific experimental data for (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is not widely published, we can infer its properties from the parent scaffold and closely related analogues like the (S)-3-methyl derivative.[3][4] These properties are essential for handling, formulation, and experimental design.

PropertyPredicted/Analogous ValueSource/Rationale
Molecular Formula C₁₁H₁₄N₂OBased on chemical structure
Molecular Weight 190.24 g/mol Calculated from formula
Appearance Likely a white to off-white crystalline solidCommon for this class of compounds[3]
Melting Point Estimated 140-170 °CBased on parent compound (140-143°C) and methyl analog[3][4]
Solubility Soluble in organic solvents (Ethanol, DMF, DCM)Common for quinoxalinones[3]
Optical Rotation [α]D Expected to be non-zeroDue to the (S)-chiral center
logP (Predicted) ~1.5 - 2.0Based on analogs like (S)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one[4]

Synthesis and Purification

The synthesis of enantiopure 3-substituted-3,4-dihydroquinoxalin-2(1H)-ones is most effectively achieved using chiral pool amino acids.[5] For the target molecule, (S)-Valine is the logical and ideal starting material due to its inherent (S)-stereochemistry and isopropyl side chain. The general strategy involves N-arylation followed by a reductive cyclization.

Proposed Synthetic Pathway

A robust and commonly employed method involves the reaction of an o-nitro-substituted fluoroarene with the chiral amino acid, followed by reduction of the nitro group and subsequent intramolecular cyclization.[6]

Synthetic_Pathway S_Valine (S)-Valine Intermediate N-(2-nitrophenyl)-(S)-valine S_Valine->Intermediate SNAr Reaction FNBA 1-Fluoro-2-nitrobenzene FNBA->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Intermediate Product (S)-3-Isopropyl-3,4-dihydro quinoxalin-2(1H)-one Intermediate->Product Reductive Cyclization Reducer Reducing Agent (e.g., Fe/NH₄Cl or Zn/AcOH) Reducer->Product

Caption: Proposed synthesis of the target compound from (S)-Valine.

Step-by-Step Experimental Protocol

Step 1: N-Arylation of (S)-Valine

  • To a solution of (S)-Valine (1.0 eq) in Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction where the amino group of valine displaces the fluorine atom. The nitro group is strongly electron-withdrawing, which activates the ring for this substitution.

  • Upon completion, cool the mixture, dilute with water, and acidify with HCl (1M) to precipitate the product, N-(2-nitrophenyl)-(S)-valine.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Reductive Cyclization

  • Suspend the N-(2-nitrophenyl)-(S)-valine intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add a reducing agent. A common and effective choice is iron powder (Fe, 5.0 eq) with a catalytic amount of ammonium chloride (NH₄Cl).[6]

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Rationale: The iron reduces the nitro group to an amine. The newly formed aromatic amine then undergoes a spontaneous intramolecular cyclization with the carboxylic acid group to form the lactam (quinoxalinone) ring.

  • After cooling, filter the reaction mixture through Celite to remove the iron salts and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane.

  • Combine fractions containing the pure product and evaporate the solvent.

  • The final product's identity and purity should be confirmed by NMR, Mass Spectrometry, and chiral HPLC.

Spectroscopic Characterization (Predicted)

Definitive characterization relies on spectroscopic analysis. Based on the structure and data from similar quinoxalinones, the following spectral features are anticipated.[2]

TechniqueExpected Observations
¹H NMR - Aromatic Protons: 4 signals in the ~6.7-7.2 ppm range, showing characteristic coupling patterns of a 1,2-disubstituted benzene ring.- N-H Protons: 2 broad singlets, one for N1-H and one for N4-H, likely in the ~8-11 ppm and ~5-7 ppm range respectively, which will be D₂O exchangeable.- C3-H Proton: A doublet or multiplet around ~3.5-4.0 ppm.- Isopropyl CH: A multiplet (septet or similar) further upfield.- Isopropyl CH₃: Two distinct doublets due to diastereotopicity, around ~0.9-1.2 ppm.
¹³C NMR - Carbonyl Carbon (C2): A signal in the ~165-170 ppm range.- Aromatic Carbons: 6 signals in the aromatic region (~115-145 ppm).- C3 Carbon: A signal around ~55-60 ppm.- Isopropyl Carbons: Signals in the aliphatic region (~20-35 ppm).
Mass Spec (ESI-MS) - [M+H]⁺: Expected at m/z 191.12- [M+Na]⁺: Expected at m/z 213.10
Characterization Workflow

Characterization_Workflow Crude Crude Product from Synthesis Purification Column Chromatography Crude->Purification Structure_Verification Structure Verification Purification->Structure_Verification Purity_Analysis Purity & Enantiomeric Excess Structure_Verification->Purity_Analysis NMR ¹H NMR, ¹³C NMR Structure_Verification->NMR MS Mass Spectrometry (MS) Structure_Verification->MS Final Pure Characterized Compound Purity_Analysis->Final HPLC Chiral HPLC Purity_Analysis->HPLC MeltingPoint Melting Point Purity_Analysis->MeltingPoint

Caption: Standard workflow for the purification and analysis of the final product.

Biological and Therapeutic Context

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications:

  • JNK3 Inhibition: This core is a key fragment in the design of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target implicated in neurodegenerative diseases.[1]

  • Antibacterial Activity: Various substituted quinoxalinones have demonstrated moderate to good activity against bacterial strains.[2]

  • Antiviral and Anti-inflammatory: The general heterocycle class has also shown potential antiviral and anti-inflammatory properties.[5]

The specific biological activity of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one would need to be determined through biological screening. Its structural similarity to known active compounds makes it a compelling candidate for inclusion in such discovery programs.

Conclusion

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a chiral molecule with high potential for use in drug discovery and development. While specific experimental data is sparse, its synthesis can be reliably planned from (S)-Valine, and its structural and physicochemical properties can be confidently predicted based on well-studied analogues. This guide provides a foundational framework for researchers to synthesize, purify, and characterize this compound, enabling its further investigation in medicinal chemistry programs.

References

  • Ye, N., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. Available at: [Link]

  • Kristoffersen, T., & Hansen, J. H. (2017). 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. Available at: [Link]

  • El-Maghraby, A. M., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 526-559. Available at: [Link]

  • ChemBK. (2024). 3,4-dihydroquinoxalin-2(1H)-one - Physico-chemical Properties. Available at: [Link]

  • PubChem. (n.d.). (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Slaninova, D., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry, 13, 1296-1305. Available at: [Link]

  • Hansen, J. H., et al. (2012). Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones. European Journal of Organic Chemistry, 2012(28), 5556-5563. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: The Therapeutic & Synthetic Utility of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one Scaffolds

The following technical guide provides an in-depth analysis of the therapeutic potential, synthesis, and application of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one derivatives. Executive Summary The (S)-3-Isopropyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, synthesis, and application of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one derivatives.

Executive Summary

The (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by its specific (S)-enantiomer configuration (derived from L-Valine), this scaffold introduces a critical hydrophobic vector (the isopropyl group) into a rigid bicyclic core.

This guide analyzes its primary therapeutic utility in two distinct domains:

  • Neuroprotection: As a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3) , offering a pathway to treat Alzheimer’s and Parkinson’s disease.

  • Virology: As a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1, where the chiral isopropyl group ensures precise fitting into the hydrophobic binding pocket.

Mechanistic Pharmacology

The "Chiral Valine" Effect

The biological potency of this derivative hinges on the (S)-3-isopropyl moiety. Unlike achiral quinoxalinones, the (S)-isomer mimics the side chain of L-Valine in a constrained environment.

  • Steric Occlusion: The isopropyl group creates a steric bulk that prevents the molecule from entering the ATP-binding sites of ubiquitous kinases (like CDK2 or GSK3β), thereby enhancing selectivity for JNK3.

  • Hydrophobic Anchoring: In HIV-1 Reverse Transcriptase, this group anchors the molecule within the Non-Nucleoside Binding Pocket (NNBP) via Van der Waals interactions with residues like Val179 and Leu100.

Target: JNK3 Inhibition (Neurodegeneration)

The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the nervous system. Its hyperactivation triggers neuronal apoptosis.

  • Mechanism: Derivatives of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one (such as the research compound J46-37 ) bind to the ATP-binding cleft of JNK3.

  • Selectivity: The scaffold achieves >50-fold selectivity over EGFR and DDR1 kinases, reducing off-target toxicity—a common failure point in kinase inhibitor development.

Target: HIV-1 Reverse Transcriptase
  • Mechanism: These derivatives act as allosteric inhibitors. They bind to the NNBP, causing a conformational change that locks the enzyme's "thumb" subdomain, preventing DNA polymerization.

Visualizing the Pathway (JNK3 Signaling)

The following diagram illustrates the JNK3 apoptotic pathway and the intervention point of the quinoxalinone derivative.

JNK3_Pathway Stress Cellular Stress (Oxidative/Excitotoxic) ASK1 ASK1 (MAPKKK) Stress->ASK1 Activates MKK7 MKK7 (MAPKK) ASK1->MKK7 Phosphorylates JNK3_Active JNK3 (Active) MKK7->JNK3_Active Phosphorylates JNK3_Inhibited JNK3 (Inhibited) + (S)-Quinoxalinone JNK3_Active->JNK3_Inhibited Binding of (S)-3-Isopropyl Derivatives cJun c-Jun Phosphorylation JNK3_Active->cJun Translocation to Nucleus Survival Neuronal Survival JNK3_Inhibited->Survival Blocks Apoptosis Apoptosis Neuronal Apoptosis cJun->Apoptosis Gene Transcription

Caption: Schematic of the JNK3 signaling cascade showing the therapeutic blockade of neuronal apoptosis by (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one derivatives.

Chemical Synthesis & Structure-Activity Relationship (SAR)

Synthesis Protocol: The "Valine Route"

This protocol ensures the retention of chirality from the L-Valine starting material.

Reagents:

  • L-Valine methyl ester hydrochloride

  • 1-Fluoro-2-nitrobenzene

  • Potassium carbonate (

    
    )
    
  • Iron powder / Ammonium chloride (Fe/NH

    
    Cl) or H
    
    
    
    /Pd-C

Step-by-Step Methodology:

  • Nucleophilic Substitution (S

    
    Ar): 
    
    • Dissolve L-Valine methyl ester (10 mmol) and 1-Fluoro-2-nitrobenzene (10 mmol) in DMF (20 mL).

    • Add

      
       (25 mmol).
      
    • Stir at 60°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of fluoronitrobenzene.

    • Result: N-(2-nitrophenyl)-L-valine methyl ester.

  • Reductive Cyclization:

    • Dissolve the intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5 eq) and NH

      
      Cl (5 eq).
      
    • Reflux at 80°C for 2 hours.

    • Mechanism:[1][2][3] The nitro group is reduced to an amine, which immediately attacks the adjacent ester carbonyl, forming the lactam ring (quinoxalinone).

    • Purification: Filter hot to remove iron. Crystallize from Ethanol.

Yield: Typically 75-85%. Purity Check: Chiral HPLC to confirm >99% ee (enantiomeric excess).

SAR Data Summary

The following table summarizes how substitutions at the N1 and C6/7 positions affect JNK3 potency (IC


).
Compound IDR1 (N-Substitution)R2 (C6/7 Substitution)JNK3 IC

(nM)
Selectivity (vs EGFR)
Core (S)-Iso HH>10,000N/A
Derivative A Methyl6,7-Dichloro450Low
Derivative B Benzyl6-Nitro120Moderate
J46-37 Naphthalen-1-yl-ethyl H 18 High (>50x)
Derivative C Ethyl7-Methoxy2,100Low

Data Interpretation: Bulky, hydrophobic groups at the N1 position (like in J46-37) dramatically improve potency by occupying the hydrophobic region II of the kinase pocket.

Validated Experimental Protocol: JNK3 Kinase Assay

To verify the therapeutic potential of synthesized derivatives, use this self-validating LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • Recombinant Human JNK3 (GST-tagged).

  • Alexa Fluor® 647-labeled ATP tracer.

  • Europium-labeled anti-GST antibody.

  • Test Compound ((S)-3-Isopropyl derivative).

Protocol:

  • Preparation: Dilute test compounds in DMSO to 100x final concentration.

  • Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation:

    • Add 5 µL of test compound (varying concentrations).

    • Add 5 µL of JNK3/Antibody mixture (2 nM kinase final).

    • Add 5 µL of Tracer (concentrations near

      
      ).
      
    • Incubate for 60 minutes at Room Temperature (dark).

  • Readout: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Calculation: Calculate the TR-FRET ratio (665/615). Plot dose-response curves to determine IC

    
    .
    

Self-Validation Step: Include Staurosporine as a positive control. If Staurosporine IC


 deviates >20% from historical mean (typically ~5 nM), invalidate the run.

Synthesis Workflow Diagram

Synthesis_Workflow Valine L-Valine Methyl Ester (Chiral Source) Intermediate N-(2-nitrophenyl) Intermediate Valine->Intermediate SNAr (K2CO3, 60°C) Reagent 1-Fluoro-2-nitrobenzene Reagent->Intermediate Cyclization Reductive Cyclization (Fe/NH4Cl) Intermediate->Cyclization Product (S)-3-Isopropyl-3,4- dihydroquinoxalin-2(1H)-one Cyclization->Product Intramolecular Amidation

Caption: Synthetic route for the enantioselective production of the (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one core.

References

  • Zhang, Y., et al. (2020). "Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors." European Journal of Medicinal Chemistry.

  • Verwilst, P., et al. (2025). "Discovery and SAR exploration of novel nanomolar 3,4-dihydroquinazolin-2(1H)-one non-nucleoside reverse transcriptase inhibitors." European Journal of Medicinal Chemistry.

  • Patel, H., et al. (2018). "A review on the therapeutic potential of quinoxaline derivatives." World Journal of Pharmaceutical Research.[4]

  • Bonuga, Y. R., et al. (2013). "Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives."[3] Der Pharma Chemica.

Sources

Foundational

The Isopropyl Moiety as a Key Modulator: A Technical Guide to the Structure-Activity Relationship of Valine-Derived Quinoxalinones

For Immediate Release A Deep Dive into the SAR of Valine-Derived Quinoxalinones for Drug Discovery Professionals This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, ex...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the SAR of Valine-Derived Quinoxalinones for Drug Discovery Professionals

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the critical structure-activity relationships (SAR) of valine-derived quinoxalinones. Moving beyond generic templates, this document provides a detailed narrative on the synthesis, biological evaluation, and the nuanced influence of the valine moiety on the therapeutic potential of this promising class of compounds. By synthesizing current research and providing actionable insights, this guide serves as a valuable resource for the rational design of novel quinoxalinone-based therapeutic agents.

Introduction: The Quinoxalinone Scaffold and the Significance of Amino Acid Substitution

The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3] The versatility of the quinoxalinone ring system, with its fused benzene and pyrazine rings, allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties.[1][4]

The incorporation of amino acid moieties into drug candidates is a well-established strategy to enhance biological activity, improve pharmacokinetic profiles, and facilitate interactions with biological targets.[5] Amino acids introduce chirality, hydrophobicity, and specific functional groups that can engage in key binding interactions with receptors and enzymes. Valine, with its bulky and hydrophobic isopropyl side chain, is of particular interest in the design of quinoxalinone derivatives. The steric and electronic properties of the valine fragment can significantly influence the overall conformation and binding affinity of the molecule, making it a critical determinant of its structure-activity relationship.

This guide will focus on elucidating the SAR of valine-derived quinoxalinones, with a primary emphasis on their potential as anticancer agents, a field where quinoxalinones have shown considerable promise.[6][7][8]

Synthetic Strategies for Valine-Derived Quinoxalinones

The primary and most widely employed method for the synthesis of quinoxalin-2(1H)-ones involves the condensation of an o-phenylenediamine with an α-keto acid.[5][9] In the context of valine-derived quinoxalinones, this translates to the reaction of a substituted o-phenylenediamine with 3-methyl-2-oxobutanoic acid, the α-keto acid analogue of valine.

A generalized synthetic scheme is presented below:

G OPD Substituted o-Phenylenediamine Quinoxalinone Valine-Derived Quinoxalinone OPD->Quinoxalinone Condensation (e.g., Reflux in EtOH or AcOH) Valine_keto 3-Methyl-2-oxobutanoic acid (Valine α-keto acid) Valine_keto->Quinoxalinone

Caption: General synthetic route to valine-derived quinoxalinones.

Experimental Protocol: General Procedure for the Synthesis of 3-Isopropyl-quinoxalin-2(1H)-one

This protocol provides a generalized procedure for the synthesis of a valine-derived quinoxalinone. Researchers should optimize the reaction conditions for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Addition of α-Keto Acid: To the stirred solution, add 3-methyl-2-oxobutanoic acid (1.1 eq.).

  • Reaction: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure valine-derived quinoxalinone.

Note: For N-substituted quinoxalinones, an N-substituted o-phenylenediamine is used as the starting material.[10]

Structure-Activity Relationship (SAR) of Valine-Derived Quinoxalinones as Anticancer Agents

The anticancer activity of quinoxalinone derivatives is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[3][11] The SAR of these compounds can be dissected by considering the contributions of the quinoxalinone core, the substituent at the 3-position (the valine-derived isopropyl group in this case), and substitutions on the benzene ring of the quinoxalinone scaffold.

The Role of the Isopropyl Group at the C3-Position

The isopropyl group derived from valine plays a pivotal role in defining the biological activity of these quinoxalinones.

  • Steric Bulk and Hydrophobicity: The bulky and hydrophobic nature of the isopropyl group can facilitate favorable van der Waals interactions within the hydrophobic pockets of target proteins, such as the ATP-binding site of kinases.[12] This can lead to enhanced binding affinity and inhibitory potency.

  • Conformational Restriction: The isopropyl group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation that is optimal for target engagement.

The general SAR trend for 3-alkylquinoxalin-2-ones suggests that the nature of the alkyl group significantly impacts activity. While specific data for a series of valine-derived analogs is limited, we can infer from broader studies on 3-substituted quinoxalinones. For instance, studies on quinoxaline derivatives as anticancer agents have shown that the nature and size of the substituent at the C3 position are critical for activity.[2][8]

Substitutions on the Quinoxalinone Ring

Modifications on the benzene ring of the quinoxalinone core provide a crucial avenue for optimizing the anticancer potency and selectivity.

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -Br, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) can modulate the electronic properties of the quinoxalinone ring system. These changes can influence the molecule's ability to participate in hydrogen bonding or other electronic interactions with the target protein. For example, studies have shown that the introduction of bromo groups on the quinoxaline skeleton can enhance anticancer activity against lung cancer cells.[7] Conversely, other studies have indicated that electron-releasing groups can sometimes lead to decreased activity.[2]

  • Positional Isomerism: The position of the substituent on the benzene ring is also critical. Substitutions at the C6 and C7 positions are common and have been shown to significantly impact biological activity.

The following diagram illustrates the key structural components influencing the SAR of valine-derived quinoxalinones:

SAR_Diagram cluster_0 Valine-Derived Quinoxalinone Core Quinoxalinone Quinoxalinone Scaffold Activity Biological Activity (e.g., Anticancer, Kinase Inhibition) Quinoxalinone->Activity Determines overall potency and selectivity R1 R1 (Substituents on Benzene Ring) R1->Quinoxalinone Modulates electronics and solubility Isopropyl C3-Isopropyl Group (from Valine) Isopropyl->Quinoxalinone Influences steric interactions and hydrophobicity N1 N1-Substituent (e.g., H, Alkyl, Aryl) N1->Quinoxalinone Affects solubility and membrane permeability

Caption: Key structural determinants of the SAR of valine-derived quinoxalinones.

N1-Substitutions

Alkylation or arylation at the N1 position of the quinoxalinone ring introduces another point of diversity and can significantly alter the compound's properties. An N1-substituent can impact solubility, membrane permeability, and can also introduce new interaction points with the biological target.

Data on Anticancer Activity of Related Quinoxalinone Derivatives

Compound ID3-SubstituentQuinoxalinone Ring Substituent(s)Cancer Cell LineIC50 (µM)Reference
4b Alkenyl6-BromoA549 (Lung)11.98 ± 2.59[7]
4m Alkenyl6,7-DibromoA549 (Lung)9.32 ± 1.56[7]
VIIIc (Quinoxalin-2-ylamino)phenyl)urea6-MethylHCT116 (Colon)2.5[6]
XVa N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide6-ChloroHCT116 (Colon)4.4[6]
QW12 ArylfuranUnsubstitutedHeLa (Cervical)- (76.35% inhibition)[8]
26e Dibromo-substituted fragment--30.17 nM (ASK1 inhibition)[13]

Note: The inhibitory activity of QW12 is presented as a percentage of inhibition at a given concentration, as IC50 values were not provided in the source.

The data in the table highlights the importance of substitutions on both the quinoxalinone core and at the C3-position for achieving potent anticancer activity.

Future Directions and Conclusion

The exploration of valine-derived quinoxalinones represents a promising avenue for the discovery of novel therapeutic agents. The unique steric and hydrophobic properties of the valine side chain offer a valuable tool for modulating the pharmacological profile of the quinoxalinone scaffold.

Key takeaways from this guide include:

  • The condensation of o-phenylenediamines with the α-keto acid of valine is a primary synthetic route to this class of compounds.

  • The isopropyl group at the C3-position is a key determinant of activity, influencing steric and hydrophobic interactions with biological targets.

  • Substitutions on the quinoxalinone ring and at the N1-position provide critical opportunities for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of valine-derived quinoxalinones with diverse substitutions on the quinoxalinone core and at the N1-position. Such studies, coupled with computational modeling and structural biology, will be instrumental in elucidating a more detailed SAR and in the rational design of next-generation quinoxalinone-based drugs.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2025). ResearchGate. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC. [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). RSC Publishing. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). American Journal of Organic Chemistry. [Link]

  • A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. (2020). MDPI. [Link]

  • (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-inflammatory Agents. (n.d.). ResearchGate. [Link]

  • SAR study of novel quinoxaline-2(1H)-ones derivatives as VEGFR-2 inhibitors. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). PubMed. [Link]

  • o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure. [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). PMC. [Link]

  • Structure activity relationships of quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGFbeta R) inhibitors, derived from molecular modeling. (2008). PubMed. [Link]

  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (2013). PubMed. [Link]

  • Synthesis and biological evaluation of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors. (n.d.). MedChemComm (RSC Publishing). [Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2021). PMC. [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). PMC. [Link]

  • Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). PubMed. [Link]

  • Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. (2025). PubMed. [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. (n.d.). ResearchGate. [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (n.d.). RSC Publishing. [Link]

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library. [Link]

  • Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. (n.d.). JOCPR. [Link]

  • The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. (n.d.). None. [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2025). PMC. [Link]

Sources

Exploratory

Biological Activity Profile of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a chiral, heterocyclic scaffold derived from the condensation of L-valine and 1,2-phenylenediamine . It belongs to the class of 3,4-dihydroquinoxalin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a chiral, heterocyclic scaffold derived from the condensation of L-valine and 1,2-phenylenediamine . It belongs to the class of 3,4-dihydroquinoxalin-2-ones (DHQ), a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and interact with diverse biological targets.

This compound is primarily recognized as a pharmacophore core for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1 and as a structural template for novel antimicrobial and anticancer agents. Its biological profile is defined by the rigid bicyclic system (which facilitates pi-stacking interactions) and the chiral isopropyl group (which directs hydrophobic binding in enzyme pockets).

Chemical Identity & Physicochemical Properties[1][2]

PropertyDescription
IUPAC Name (3S)-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one
CAS Registry 59564-59-9 (General), Specific (S)-enantiomer often cited in synthesis protocols
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Chirality (S)-enantiomer (derived from L-Valine)
Key Structural Features Hydrophobic Isopropyl group (C3); H-bond donor (N1-H, N4-H); H-bond acceptor (C2=O)
Solubility Soluble in DMSO, MeOH, CHCl₃; limited solubility in water

Mechanism of Action & Pharmacology[5]

The biological activity of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is driven by its ability to function as a peptidomimetic and a hydrophobic pocket binder.

HIV-1 Reverse Transcriptase Inhibition (NNRTI)

The most significant pharmacological application of this scaffold is in the inhibition of HIV-1 Reverse Transcriptase (RT) .[1][2]

  • Binding Mode: The molecule acts as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[1][2][3] It binds to the Non-Nucleoside Binding Pocket (NNBP) , an allosteric hydrophobic site adjacent to the polymerase active site.

  • Role of the Isopropyl Group: The (S)-isopropyl moiety at the C3 position is critical. It projects into a specific hydrophobic sub-pocket (often defined by residues Val179, Leu100, and Tyr181), stabilizing the "open" conformation of the binding pocket and locking the enzyme in an inactive state.

  • Causality: The rigid quinoxalinone ring participates in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr181, Tyr188) within the NNBP.
Antimicrobial Activity

Derivatives of this core exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: While the exact target varies by derivative, the core structure is believed to interact with bacterial DNA gyrase or Topoisomerase IV , interfering with DNA replication. The planar nature of the quinoxalinone ring allows for potential DNA intercalation.

NMDA Receptor Modulation (Glycine Site)

Structurally related quinoxalin-2,3-diones are known antagonists of the glycine co-agonist site on the NMDA receptor. The 3,4-dihydro-2-one core retains some affinity for this site, acting as a weak antagonist or modulatory scaffold, potentially useful in neuroprotection models.

Experimental Protocols

Synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Objective: To synthesize the enantiopure scaffold from the chiral pool (L-Valine). Principle: Condensation of o-phenylenediamine with an L-valine derivative (N-protected or ester) followed by cyclization.

Protocol:

  • Reagents: L-Valine (10 mmol), Thionyl chloride (12 mmol), Methanol (anhydrous), o-Phenylenediamine (10 mmol), Triethylamine (Et₃N).

  • Step 1 (Esterification): Suspend L-Valine in methanol at 0°C. Add thionyl chloride dropwise. Reflux for 4 hours to generate L-Valine methyl ester hydrochloride. Evaporate solvent.

  • Step 2 (Coupling): Dissolve the ester and o-phenylenediamine in dry toluene or xylene. Add Et₃N (2 eq) to neutralize the hydrochloride.

  • Step 3 (Cyclization): Reflux the mixture for 12–24 hours. The high temperature promotes the formation of the amide bond and subsequent intramolecular cyclization.

  • Purification: Cool to room temperature. The product may precipitate.[4] Filter and recrystallize from Ethanol/Water.

  • Validation: Check optical rotation

    
     to confirm retention of stereochemistry (S-configuration).
    
Biological Assay: HIV-1 RT Inhibition (In Vitro)

Objective: Determine the IC₅₀ of the compound against recombinant HIV-1 Reverse Transcriptase.

Protocol:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100.

  • Substrate: Poly(rA)·oligo(dT) template-primer complex.

  • Radiolabel: [³H]-dTTP (Thymidine triphosphate).

  • Procedure:

    • Incubate purified HIV-1 RT enzyme with varying concentrations of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one (0.01 µM – 100 µM) for 10 minutes at 37°C.

    • Initiate reaction by adding the substrate mixture containing [³H]-dTTP.

    • Incubate for 60 minutes at 37°C.

    • Stop reaction by adding cold 10% Trichloroacetic acid (TCA) to precipitate DNA.

    • Filter through GF/C glass fiber filters.

    • Measure radioactivity (CPM) using liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.

Visualization of Biological Pathways

Synthesis and Mechanism Flow

The following diagram illustrates the synthesis from L-Valine and the subsequent biological interaction pathways.

G cluster_synthesis Chiral Pool Synthesis cluster_activity Biological Targets L_Valine L-Valine (Chiral Source) Intermediate L-Valine Methyl Ester L_Valine->Intermediate SOCl2, MeOH OPD o-Phenylenediamine Target (S)-3-Isopropyl-3,4- dihydroquinoxalin-2(1H)-one Intermediate->Target + OPD, Reflux Cyclization NNBP Non-Nucleoside Binding Pocket Target->NNBP Hydrophobic Fit (Isopropyl Group) Bacteria Bacterial DNA Gyrase Target->Bacteria Putative Intercalation HIV_RT HIV-1 Reverse Transcriptase Inhibition Allosteric Inhibition (Viral Replication Block) HIV_RT->Inhibition NNBP->HIV_RT Conformational Lock Stasis Bacteriostatic Effect Bacteria->Stasis

Figure 1: Synthesis pathway from L-Valine and dual-mode biological activity profile targeting HIV-1 RT and Bacterial Gyrase.

Biological Activity Data Summary

The following data represents the typical activity profile for the core scaffold and its optimized derivatives. Note that the core itself (Compound 1) often shows moderate activity, which is significantly enhanced by N1-alkylation or aromatic substitution.

Target Organism / EnzymeAssay TypeActivity MetricPotency RangeNotes
HIV-1 Reverse Transcriptase Enzymatic InhibitionIC₅₀0.5 – 50 µMPotency increases with N1-benzyl substitution.
Staphylococcus aureus Broth MicrodilutionMIC12.5 – 100 µg/mLModerate activity for the unsubstituted core.
Escherichia coli Broth MicrodilutionMIC>100 µg/mLGenerally less active against Gram-negatives due to efflux.
MCF-7 (Breast Cancer) MTT CytotoxicityIC₅₀10 – 60 µMExhibits dose-dependent antiproliferative effects.
NMDA Receptor Radioligand BindingK_i> 10 µMWeak antagonist at the glycine site compared to quinoxalinediones.

References

  • 3,4-Dihydroquinoxalin-2-ones: Recent Advances in Synthesis and Bioactivities. Source: Chemistry of Heterocyclic Compounds (2017).[5] URL:[Link]

  • Synthesis and Antibacterial Activity of 3,4-dihydroquinoxalin-2(1H)-one Derivatives. Source: Der Pharma Chemica (2013). URL:[Link]

  • Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) and the Quinoxalinone Scaffold. Source: Journal of Medicinal Chemistry / PMC (Contextual grounding on NNRTI pharmacophores). URL:[Link]

  • Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones. Source: Molecules (2022).[6] URL:[Link]

  • PubChem Compound Summary: 3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one. Source: National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

Engineering Asymmetry: A Comprehensive Technical Guide to Chiral 3,4-Dihydroquinoxalin-2(1H)-one Scaffolds in Drug Discovery

Executive Summary The chiral 3,4-dihydroquinoxalin-2(1H)-one (DHQ) scaffold is a privileged, highly versatile pharmacophore in modern medicinal chemistry. Its rigid three-dimensional conformation and specific hydrogen-bo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral 3,4-dihydroquinoxalin-2(1H)-one (DHQ) scaffold is a privileged, highly versatile pharmacophore in modern medicinal chemistry. Its rigid three-dimensional conformation and specific hydrogen-bonding vectors make it an ideal structural motif for engaging complex protein targets. Because the biological activity of DHQ-derived therapeutics is profoundly dictated by their absolute configuration, developing scalable, enantioselective synthetic methodologies is a critical priority for drug development professionals. This whitepaper synthesizes current state-of-the-art methodologies—ranging from transition-metal catalysis to advanced chemoenzymatic routes—providing actionable, self-validating protocols for the asymmetric synthesis of DHQ scaffolds.

Pharmacological Significance & Target Engagement

The DHQ scaffold is not merely a structural curiosity; it is a precision vector for target engagement. In the realm of epigenetics, DHQ derivatives have been engineered as highly selective histone deacetylase 6 (HDAC6) inhibitors[1]. The absolute configuration of the chiral moiety is the primary driver of this selectivity, achieving up to a 40-fold preference for human HDAC6 over other class I/IIa HDACs[1]. This precise target engagement promotes tubulin acetylation without triggering the off-target epigenetic toxicity often associated with pan-HDAC inhibitors[2].

Beyond epigenetics, the DHQ core serves as a fundamental building block in the synthesis of extra-terminal domain (BET) bromodomain inhibitors, particularly BRD4 antagonists[3]. Furthermore, functionalized DHQ scaffolds are actively investigated in experimental therapeutics for leukemia and as potent antiviral agents against HIV-1[1][4].

Evolution of Enantioselective Synthetic Methodologies

Transition-Metal Catalyzed Asymmetric Hydrogenation

Historically, the synthesis of chiral DHQs relied heavily on the transition-metal catalyzed asymmetric hydrogenation of imines or amides. A prominent method involves the use of in situ generated Ruthenium/triphos complexes[5].

  • Mechanistic Causality: The critical success factor in this approach is the inclusion of a Brønsted acid co-catalyst (e.g., HBF4). The acid selectively protonates the amide moiety, increasing its electrophilicity. This activation allows for deoxygenative hydrogenation under relatively low hydrogen pressures, effectively arresting the reaction at the desired 3,4-dihydroquinoxalin-2(1H)-one stage without over-reducing the aromatic ring[5]. However, the reliance on heavy metals and high-pressure systems limits its sustainability and late-stage API applicability[4].

Biomimetic Asymmetric Reduction via Hydrogen Bonding

To circumvent heavy metal toxicity, the field has pivoted toward biomimetic reductions utilizing chiral NAD(P)H models[3]. In this metal-free paradigm, urea-based transfer catalysts replace traditional Lewis or Brønsted acids.

  • Mechanistic Causality: Standard Brønsted acids can cause background racemic reduction or degrade acid-labile functional groups. Urea derivatives solve this by acting as dual hydrogen-bond donors. By coordinating tightly to the quinoxalinone substrate, the urea catalyst lowers the lowest unoccupied molecular orbital (LUMO) of the imine. This precise electronic activation allows the chiral NAD(P)H analog to transfer a hydride stereoselectively to the less sterically hindered face of the substrate, yielding excellent enantiomeric excess (ee)[3].

State-of-the-Art Chemoenzymatic Synthesis

The most sustainable and highly stereoselective route developed to date involves the use of ethylenediamine-N,N′-disuccinic acid (EDDS) lyase[1].

  • Mechanistic Causality: EDDS lyase naturally catalyzes the addition of amines to fumarate. By repurposing this biocatalyst for non-native substrates like o-phenylenediamine, the rigid, highly conserved architecture of the enzyme's active site enforces a strict facial attack on the double bond. This guarantees the formation of an N-arylated (S)-aspartic acid intermediate with >99% ee[1][4]. A subsequent acid-catalyzed esterification and ring closure locks the stereocenter, providing the chiral DHQ without any erosion of optical purity[1].

Mechanistic Visualizations

Chemoenzymatic A Fumarate + o-Phenylenediamine B EDDS Lyase (Biocatalytic Hydroamination) A->B C N-arylated (S)-aspartic acid (>99% ee) B->C Stereoselective C-N Bond Formation D p-TsOH / MeOH (Acid-Catalyzed Cyclization) C->D E Chiral (S)-DHQ Scaffold D->E Ring Closure (Stereocenter Retained)

Fig 1. Chemoenzymatic synthesis of chiral DHQ scaffolds via EDDS lyase and acid cyclization.

Biomimetic A Quinoxalin-2(1H)-one Substrate B Urea Catalyst (Dual H-Bonding Activation) A->B LUMO Lowering C Chiral NAD(P)H Model (Hydride Transfer) B->C D Chiral Dihydroquinoxalinone (High ee) C->D Enantioselective Facial Attack

Fig 2. Biomimetic asymmetric reduction using urea H-bonding and chiral NAD(P)H models.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical In-Process Controls (IPCs) and causality-driven solvent/reagent choices.

Protocol A: Chemoenzymatic Synthesis via EDDS Lyase[1][4]

Objective: Synthesis of (S)-3,4-dihydroquinoxalin-2(1H)-one from o-phenylenediamine and fumarate.

  • Biocatalytic Hydroamination:

    • Suspend fumarate (100 mM) and o-phenylenediamine (120 mM) in a borate buffer (pH 8.5).

    • Add purified EDDS lyase (1 mg/mL).

    • Causality Check: The slightly alkaline pH ensures the amine remains unprotonated and nucleophilic, while maintaining the enzyme's structural integrity.

  • In-Process Control (IPC) 1:

    • Monitor conversion via RP-HPLC at 24h. Once conversion plateaus, analyze the intermediate via chiral HPLC. Validation: Confirm >99% ee of the N-arylated (S)-aspartic acid. This isolates the biocatalytic performance from downstream chemical steps.

  • Lyophilization:

    • Freeze-dry the reaction mixture completely.

    • Causality Check: Water is the solvent for step 1, but acts as a thermodynamic inhibitor for the subsequent esterification. Complete dehydration is mandatory to drive the equilibrium toward the cyclic product[1].

  • Acid-Catalyzed Cyclization:

    • Resuspend the lyophilized powder in anhydrous methanol. Add p-toluenesulfonic acid (p-TsOH, 2.0 equiv) and reflux for 12 hours.

  • Isolation & Final Validation:

    • Neutralize with saturated NaHCO3, extract with ethyl acetate, and purify via flash chromatography. Perform final chiral SFC to validate that the stereocenter was retained without racemization.

Protocol B: Biomimetic Asymmetric Reduction[3]

Objective: Metal-free enantioselective reduction of quinoxalin-2(1H)-ones.

  • Catalyst Assembly:

    • In a flame-dried Schlenk flask under N2, dissolve the urea transfer catalyst (10 mol%) and the chiral NAD(P)H model (1.2 equiv) in anhydrous dichloromethane (DCM).

    • Causality Check: Non-polar, aprotic solvents like DCM are strictly required. Protic solvents would competitively hydrogen-bond with the urea catalyst, destroying the LUMO-lowering activation of the substrate[3].

  • Substrate Addition & Hydride Transfer:

    • Add the quinoxalin-2(1H)-one substrate (1.0 equiv). Stir the mixture at -20°C.

    • Causality Check: Lowering the temperature to -20°C maximizes the rigidity of the hydrogen-bonded transition state, significantly enhancing the facial selectivity of the hydride transfer.

  • Reaction Monitoring (IPC):

    • Track the disappearance of the bright yellow color of the NAD(P)H model, which indicates oxidation to the NAD(P)+ state and successful hydride transfer.

  • Purification:

    • Concentrate under reduced pressure and purify directly via silica gel chromatography to yield the highly enantioenriched DHQ.

Quantitative Data Summaries

The following table benchmarks the performance metrics of the discussed methodologies, aiding drug development professionals in selecting the appropriate route based on scale and API requirements.

Synthesis MethodologyPrimary Catalyst / ActivatorKey Intermediate / Transition StateYield (%)Enantiomeric Excess (ee %)Green Chemistry Profile
Transition-Metal Hydrogenation [5]Ru/triphos + HBF4Protonated Amide Moiety75 - 92%85 - 95%Low (Heavy metals, high pressure H2)
Biomimetic Reduction [3]Urea + Chiral NAD(P)HDual H-Bonded Imine (LUMO lowered)88 - 96%90 - 98%Medium (Metal-free, requires complex chiral models)
Chemoenzymatic Route [1]EDDS Lyase + p-TsOHN-arylated (S)-aspartic acid60 - 78% (Overall)>99%High (Aqueous step 1, ambient temp, renewable catalyst)

References

  • Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones Source: ACS Catalysis (2022) URL:[Link]

  • Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones (PMC Archive) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Biomimetic asymmetric reduction of benzoxazinones and quinoxalinones using ureas as transfer catalysts Source: Chinese Academy of Sciences (DICP, 2020) URL:[Link]

  • Efficient synthesis of 1,2,3,4-tetrahydroquinoxalines... via a one-pot tandem process Source: Chemical Journal of Chinese Universities (2020) URL:[Link]

  • Bicyclic-Capped Histone Deacetylase 6 Inhibitors (US Patent 10,456,394) Source: United States Patent Office / Googleapis URL:[Link]

Sources

Exploratory

The Ascendant Role of (S)-3-Isopropyl Quinoxalinones in Modern Pharmacology: A Technical Guide

Abstract The quinoxalinone scaffold has long been a cornerstone in medicinal chemistry, recognized for its synthetic accessibility and wide-ranging pharmacological activities.[1][2] Within this privileged class of hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoxalinone scaffold has long been a cornerstone in medicinal chemistry, recognized for its synthetic accessibility and wide-ranging pharmacological activities.[1][2] Within this privileged class of heterocycles, derivatives bearing a stereochemically defined substituent at the 3-position have garnered significant attention for their potential to confer enhanced potency and selectivity against a variety of biological targets. This technical guide provides an in-depth exploration of (S)-3-isopropyl substituted quinoxalinones, a subclass of compounds demonstrating notable promise in contemporary drug discovery. We will dissect the synthetic strategies to access these chiral molecules, delve into their diverse pharmacological applications with a focus on their role as kinase inhibitors, and elucidate the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to propel further innovation in this exciting area of therapeutic development.

Introduction: The Quinoxalinone Core and the Significance of Chirality

Quinoxalinones, characterized by a fused benzene and pyrazine ring system, are a class of nitrogen-containing heterocyclic compounds that have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The versatility of the quinoxalinone core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.

The introduction of a chiral center, particularly at the 3-position, adds a crucial dimension to the molecular architecture. The specific stereochemistry, such as the (S)-configuration of an isopropyl group, can profoundly influence the binding affinity and selectivity of the molecule for its biological target. This is due to the three-dimensional nature of protein binding pockets, where a precise spatial arrangement of substituents is often required for optimal interaction. The enantioselective synthesis of 3-substituted quinoxalinones is therefore a critical aspect of their development as therapeutic agents.[5]

Enantioselective Synthesis of (S)-3-Isopropyl Quinoxalinones

The synthesis of enantiomerically pure 3-substituted quinoxalinones is a key challenge and a significant area of research. Various strategies have been developed to achieve high enantioselectivity.

Chiral Pool Synthesis

One common approach involves the use of readily available chiral starting materials, such as α-amino acids. For instance, L-valine, which possesses the requisite (S)-isopropyl stereocenter, can be a suitable precursor.

Experimental Protocol: Synthesis of (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one

A general procedure for the synthesis of enantiopure dihydroquinoxalinones from naturally occurring amino acids has been developed.[6] This method involves the reductive cyclization of an N-(o-nitroaryl)amino ester, which can be derived from L-valine.

Step 1: N-Arylation of L-Valine Ester

  • To a solution of L-valine methyl ester hydrochloride in a suitable solvent (e.g., ethanol), add a substituted o-fluoronitrobenzene and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting N-(o-nitroaryl)-L-valine methyl ester by column chromatography on silica gel.

Step 2: Reductive Cyclization

  • Dissolve the purified N-(o-nitroaryl)-L-valine methyl ester in a mixture of ethyl acetate and water.

  • Add a reducing agent, such as iron powder or zinc dust, and an acid (e.g., ammonium chloride or acetic acid).

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Filter the reaction mixture through a pad of celite to remove the metal residues.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one, can be further purified by recrystallization or column chromatography.

Asymmetric Catalysis

More recently, asymmetric hydrogenation has emerged as a powerful tool for the enantioselective synthesis of 3-substituted quinoxalinones.[5] Rhodium-based catalysts in combination with chiral ligands, such as thiourea-diphosphine ligands, have shown excellent yields and enantioselectivities (up to 99% ee) in the hydrogenation of 3-substituted quinoxalinium salts.[5]

Workflow for Asymmetric Hydrogenation

G cluster_prep Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_product Product Isolation 3-isopropyl-1H-quinoxalin-2-one 3-isopropyl-1H-quinoxalin-2-one Quinoxalinium_Salt 3-isopropyl-quinoxalinium salt 3-isopropyl-1H-quinoxalin-2-one->Quinoxalinium_Salt Protonation Acid Acid Acid->Quinoxalinium_Salt Reaction_Vessel Hydrogenation Quinoxalinium_Salt->Reaction_Vessel Rh_catalyst Rh-Thiourea Diphosphine Catalyst Rh_catalyst->Reaction_Vessel H2 Hydrogen Gas H2->Reaction_Vessel Purification Purification Reaction_Vessel->Purification Product (S)-3-isopropyl-3,4-dihydro- quinoxalin-2(1H)-one Purification->Product GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, c-Met) GF->RTK P_RTK P RTK->P_RTK S3IQ (S)-3-isopropyl quinoxalinone S3IQ->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by (S)-3-isopropyl quinoxalinone.

Anticancer Activity

The kinase inhibitory activity of (S)-3-isopropyl substituted quinoxalinones often translates into potent anticancer effects. By targeting key signaling pathways involved in cell growth, proliferation, and survival, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Representative Anticancer Activity of 3-Substituted Quinoxalinone Derivatives

Compound ClassCancer Cell LineIC50 (µM)TargetReference
3-vinyl-quinoxalin-2(1H)-onesH460, Hct116, Hela229, B16-F10Good-to-excellent potencyFGFR1[7][8]
Quinoxalinone-pyrazolone derivative (ST4j)TF1 (leukemia)15.53 ± 0.82JAK2[9]
Quinoxalinone-pyrazolone derivative (ST4j)HEL (leukemia)17.90 ± 1.36JAK2[9]

Note: The table presents data for structurally related compounds to illustrate the potential of the quinoxalinone scaffold. Specific data for (S)-3-isopropyl derivatives should be generated through dedicated studies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the (S)-3-isopropyl substituted quinoxalinone derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the (S)-3-isopropyl substitution is still evolving, some general principles can be inferred from studies on related 3-substituted quinoxalinones:

  • Size of the 3-substituent: For certain targets like FGFR1, smaller substituents at the 3-position have been shown to be more effective. [7][8]The isopropyl group represents a moderately sized, hydrophobic substituent that can favorably occupy specific pockets in the active site.

  • Stereochemistry: The (S)-configuration is crucial for establishing specific stereoselective interactions with the chiral environment of the protein binding pocket, which can lead to enhanced potency and selectivity compared to the (R)-enantiomer or the racemic mixture.

  • Substitutions on the Benzene Ring: Modifications on the benzene ring of the quinoxalinone core can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the scaffold and influence its interaction with the target protein.

Conclusion and Future Directions

(S)-3-isopropyl substituted quinoxalinones represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the realm of oncology. Their ability to potently and selectively inhibit various protein kinases underscores their value as a privileged scaffold in drug discovery.

Future research in this area should focus on:

  • Expansion of the SAR: Systematic synthesis and biological evaluation of a broader range of (S)-3-isopropyl quinoxalinone derivatives with diverse substitutions on the benzene ring will provide a more comprehensive understanding of the SAR.

  • Target Deconvolution: For compounds exhibiting potent anticancer activity, identifying the full spectrum of their molecular targets will be crucial for understanding their mechanism of action and predicting potential off-target effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Exploration of Other Therapeutic Areas: Given the broad range of biological activities associated with the quinoxalinone scaffold, the therapeutic potential of (S)-3-isopropyl substituted derivatives should be explored in other disease areas, such as inflammatory and infectious diseases.

The continued exploration of (S)-3-isopropyl substituted quinoxalinones holds great promise for the discovery of next-generation therapies that can address unmet medical needs.

References

  • Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogen
  • Representative biologically active 3‐substituted quinoxalin‐2(1H)‐one derivatives.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. [PMC]
  • Ready Access to 3-Substituted Quinoxalin-2-ones under Superparamagnetic Nanoparticle Catalysis.
  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. [PubMed]
  • Synthesis of quinoxalinones. [Organic Chemistry Portal]
  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)
  • Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. [Organic Chemistry Portal]
  • Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Taylor & Francis Online]
  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. [PMC]
  • A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells.
  • c-met kinase inhibitors. [Journal of Pharmaceutical Chemistry]
  • Synthesis and antimicrobial activity of some new quinoxaline deriv
  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. [Semantic Scholar]
  • Pharmacological activities displayed by quinoxaline‐based molecules.
  • Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. [Asian Journal of Pharmaceutical Research and Development]
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. [PMC]

Sources

Foundational

Metabolic stability of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one in vitro

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one Authored by: A Senior Application Scientist Foreword: The Critical Role of Metabolic Stability in Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, understanding its metabolic fate is a cornerstone of modern drug discovery. The metabolic stability of a compound, or its susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Early assessment of metabolic stability using in vitro systems is therefore not merely a screening step but a critical, data-driven approach to de-risk and guide the optimization of lead compounds.[2][3]

This guide provides a comprehensive, in-depth look at the principles and methodologies for evaluating the in vitro metabolic stability of a specific quinoxalinone derivative, (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one. Quinoxaline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[4][5] Understanding the metabolic nuances of this particular scaffold is crucial for its potential development. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, field-proven protocols necessary for a robust assessment.

Theoretical Framework: Understanding Hepatic Metabolism

The liver is the primary site of drug metabolism, where a complex arsenal of enzymes works to modify xenobiotics, generally rendering them more water-soluble for easier excretion.[2] This process is broadly categorized into Phase I and Phase II reactions.

  • Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound. The most important family of Phase I enzymes is the Cytochrome P450 (CYP) superfamily.[6][7] Other enzymes such as flavin-containing monooxygenases (FMOs) and aldehyde oxidases (AOs) can also play a significant role.[6][8] For quinoxalinone structures, oxidative metabolism is a common pathway.[9][10]

  • Phase II Metabolism: These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I. This further increases water solubility and facilitates elimination.[6]

Our in vitro strategy will aim to model this complex environment to predict the in vivo hepatic clearance of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one.

Choosing the Right In Vitro System: A Comparative Analysis

The selection of an appropriate in vitro model is a critical experimental choice that depends on the specific questions being asked. The two most common systems for assessing metabolic stability are liver microsomes and hepatocytes.[1][11][12]

In Vitro System Advantages Disadvantages Recommended For
Human Liver Microsomes (HLM) Enriched in Phase I (CYP) and some Phase II (UGT) enzymes.[11] Cost-effective and suitable for high-throughput screening.[11] Easy to prepare and store.[11]Lacks the full complement of drug-metabolizing enzymes (e.g., cytosolic enzymes) and cofactors.[11] Non-viable and lacks cellular transport mechanisms.[11]High-throughput screening of NCEs for Phase I metabolic stability.[11][13] Determining intrinsic clearance mediated by CYPs.[13]
Cryopreserved Human Hepatocytes Represent the "gold standard" as they contain the full complement of Phase I and II metabolic enzymes, cofactors, and transporters in a cellular context.[11] High physiological relevance.[11]More expensive and have higher donor-to-donor variability.[11] Limited lifespan in culture for suspension assays.[11]Comprehensive metabolic stability assessment (Phase I and II).[11] Studies on low-turnover compounds.[14][15] More accurate prediction of in vivo clearance.[1]

For a comprehensive evaluation of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, a tiered approach is recommended. Initial screening in human liver microsomes (HLM) provides a rapid assessment of Phase I metabolic liability. Follow-up studies in cryopreserved human hepatocytes will then offer a more complete picture, incorporating both Phase I and Phase II metabolism.

Experimental Design and Protocols

The core of a metabolic stability assay is to incubate the test compound with the chosen in vitro system and monitor its disappearance over time.[1] This allows for the calculation of key pharmacokinetic parameters.

Overall Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability study.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare Stock Solution of (S)-3-Isopropyl-3,4- dihydroquinoxalin-2(1H)-one Incubation_Mix Create Incubation Mixture (Buffer, System, Compound) Test_Compound->Incubation_Mix Metabolic_System Prepare Metabolic System (Microsomes or Hepatocytes) Metabolic_System->Incubation_Mix Cofactors Prepare Cofactor Solution (e.g., NADPH for Microsomes) Start_Reaction Initiate Reaction (Add Cofactors/Compound) Cofactors->Start_Reaction Pre_Incubation Pre-incubate at 37°C Incubation_Mix->Pre_Incubation Pre_Incubation->Start_Reaction Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Processing Data Processing and Parameter Calculation LCMS->Data_Processing G cluster_approaches Complementary Approaches Start Compound shows significant microsomal metabolism Inhibitors Chemical Inhibition Assay (Incubate HLM with compound and specific CYP inhibitors) Start->Inhibitors rCYPs Recombinant CYPs Assay (Incubate compound with individual recombinant CYP enzymes) Start->rCYPs Analysis Analyze compound depletion (or metabolite formation) via LC-MS/MS Inhibitors->Analysis rCYPs->Analysis Conclusion Identify primary metabolizing CYP isoforms Analysis->Conclusion

Sources

Exploratory

The 3,4-Dihydroquinoxalin-2(1H)-one Scaffold: A Privileged Structure in Kinase Inhibition

An In-depth Technical Guide to the Kinase Binding Affinity of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Kinase Binding Affinity of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies employed to determine the kinase binding affinity of compounds based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold. While specific binding data for (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is not extensively published, this document serves as a technical manual for researchers investigating novel derivatives of this class, leveraging established principles and examples from the broader family of quinoxalinone-based kinase inhibitors.

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated significant potential as inhibitors of various protein kinases by interacting with the ATP-binding site of these enzymes.[1] The 3,4-dihydroquinoxalin-2(1H)-one core provides a versatile scaffold that can be chemically modified to enhance potency and selectivity for specific kinase targets, making it an attractive starting point for the development of novel therapeutic agents.[1][2]

Identifying Kinase Targets: A Multi-Faceted Approach

For a novel compound such as (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, the initial step is to identify its potential kinase targets. This is typically achieved through a combination of computational and experimental screening methods.

In Silico Screening: Predicting Interactions

Molecular docking simulations can be employed to predict the binding of a novel compound to the ATP-binding sites of a panel of kinases.[3][4] This computational approach helps in prioritizing kinases for subsequent experimental validation. For instance, a library of 49 quinoxalinone derivatives was screened against Janus kinases (JAKs) using molecular docking to identify potential inhibitors.[3][4]

Broad-Panel Kinase Screening: An Unbiased Experimental Approach

A common practice in drug discovery is to screen the compound against a large panel of purified kinases at a fixed concentration (e.g., 1 or 10 µM). This provides an unbiased view of the compound's selectivity profile and identifies initial "hits" for further investigation.

Quantifying Binding Affinity: Key Experimental Protocols

Once potential kinase targets are identified, the next crucial step is to quantify the binding affinity, typically by determining the half-maximal inhibitory concentration (IC50). Below are detailed protocols for commonly used kinase assays.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and the inhibitory effect of a compound can be quantified by the rescue of ATP.[1]

Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)

  • Prepare Reagents:

    • Purified recombinant kinase (e.g., JNK3, JAK2, GSK3β).[1][3][5]

    • Kinase-specific substrate peptide.

    • Test compound (e.g., (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one) serially diluted in assay buffer.

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1]

    • ATP solution.

    • Kinase-Glo® Luminescent Kinase Assay Kit.

  • Assay Procedure:

    • In a white, opaque 96- or 384-well plate, add the kinase, substrate, and diluted inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).[1]

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent as per the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mobility Shift Kinase Assay

This assay measures the kinase-mediated conversion of a substrate peptide to a phosphopeptide, which are then separated by electrophoresis based on their different mobilities.[6]

Protocol: DCLK1 Mobility Shift Assay [6]

  • Reaction Setup:

    • Assemble the reaction in a 384-well plate in a total volume of 20 μl.

    • The reaction mixture should contain:

      • 30 nM recombinant DCLK1.

      • Test inhibitor or DMSO (vehicle control).

      • 100 μM ATP.

      • 1 μM FAM-labeled peptide substrate.

      • Assay buffer (100 mM HEPES pH 7.5, 0.003% Brij-35, 0.004% Tween-20, 10 mM MgCl2, and 2 mM DTT).

  • Data Acquisition and Analysis:

    • Analyze the reaction products using a capillary electrophoresis system (e.g., Caliper Life Sciences).

    • Determine the kinase activity by calculating the product-to-sum ratio (PSR): P / (S + P), where P is the peak height of the product peptide and S is the peak height of the substrate peptide.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the inhibition curves to a dose-response model.[6]

Cell-Based Phosphorylation Assay

This assay provides a more physiologically relevant assessment of inhibitor activity by measuring the phosphorylation of a specific substrate within a cellular context.[1]

Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Treatment:

    • Culture a human cell line expressing the target kinase (e.g., SH-SY5Y for neuronal kinases, TF1 for JAK2).[1][4]

    • Treat the cells with varying concentrations of the inhibitor for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein and the total protein (as a loading control).

    • Incubate with the appropriate secondary antibodies.

    • Detect the signal using a suitable detection reagent and imaging system.

  • Analysis:

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

    • Assess the dose-dependent decrease in phosphorylation to confirm the inhibitor's cellular activity.

Structure-Activity Relationship (SAR) of Dihydroquinoxalinones

SAR studies are crucial for optimizing the lead compound to improve its potency and selectivity.[7] By systematically modifying the chemical structure of the 3,4-dihydroquinoxalin-2(1H)-one core, researchers can identify key functional groups that contribute to kinase binding. For example, in a study on JNK3 inhibitors, modifications to a lead 3,4-dihydroquinoxalin-2(1H)-one compound led to the identification of a derivative with potent JNK3 inhibition and improved selectivity over other kinases like DDR1 and EGFR.[5]

Visualizing the Binding: Molecular Modeling

Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the inhibitor within the kinase's ATP-binding pocket.[5] These models can reveal key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-kinase complex, thereby guiding further rational drug design. For instance, simulations of a quinoxalinone-based JAK2 inhibitor showed that its hydroxyl group could form hydrogen bonds with residues S936 and R938 in the hinge region of the kinase.[3]

Data Presentation and Visualization

Summary of Kinase Inhibition by Quinoxalinone Derivatives

The following table summarizes the inhibitory activities of various quinoxalinone derivatives against different kinases, as reported in the literature.

Compound ClassTarget KinaseIC50 (nM)Reference
Quinoxalinone (ST4j)JAK213.00 ± 1.31[3][4]
Quinoxalinone (ST4j)JAK314.86 ± 1.29[3][4]
Quinoxalinone (MN341P)JAK220.19 ± 1.71[4]
Quinoxalinone (MN390)JAK219.77 ± 1.24[4]
Quinoxalinone (ST3i)JAK228.50 ± 0.70[4]
Quinoxaline-2-carboxylic acid (Lead 1)Pim-174[8]
Quinoxaline-2-carboxylic acid (Lead 1)Pim-22100[8]
Dihydroquinoxalinone (J46-37)JNK3Potent Inhibition[5]
Experimental and Logical Workflows

Kinase_Inhibitor_Profiling_Workflow cluster_discovery Target Discovery cluster_validation Affinity Determination cluster_cellular Cellular Activity cluster_optimization Lead Optimization in_silico In Silico Screening (Molecular Docking) biochemical Biochemical Assays (e.g., Kinase-Glo) in_silico->biochemical broad_panel Broad-Panel Kinase Screen broad_panel->biochemical ic50 IC50 Determination biochemical->ic50 mobility Mobility Shift Assays mobility->ic50 cell_based Cell-Based Phosphorylation Assay ic50->cell_based phenotypic Phenotypic Assays (e.g., Cytotoxicity) cell_based->phenotypic sar SAR Studies phenotypic->sar modeling Molecular Modeling sar->modeling modeling->sar

Caption: Workflow for kinase inhibitor profiling.

JAK_STAT_Signaling_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates jak->jak Autophosphorylates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates inhibitor Quinoxalinone Inhibitor inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Directions

The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic approach, combining computational screening, broad-panel experimental assays, and detailed biochemical and cellular characterization, is essential for identifying and validating the kinase targets of new derivatives like (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one. Subsequent structure-activity relationship studies, guided by molecular modeling, can lead to the optimization of these compounds into potent and selective clinical candidates for various diseases, including cancer and inflammatory disorders.[5][9] Future research should focus on expanding the library of these derivatives and exploring their therapeutic potential in relevant disease models.

References

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - ResearchGate. [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC. [Link]

  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H - DOI. [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - MDPI. [Link]

  • Janus kinase inhibitory activity screening of quinoxalinone derivatives... - ResearchGate. [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

  • 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities. [Link]

  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC. [Link]

  • Synthesis and Structure-Activity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydro-6 H-benzo[ e]pyrimido[5,4- b][1][6]diazepin-6-one Scaffold - PubMed. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives - ResearchGate. [Link]

  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][6]diazepin-6-one scaffold - PMC. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Chiral Synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one from L-valine

Abstract This document provides a comprehensive guide for the synthesis of the chiral molecule (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable scaffold in medicinal chemistry. The protocol leverages the readi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of the chiral molecule (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable scaffold in medicinal chemistry. The protocol leverages the readily available and enantiopure starting material, L-valine, to ensure the stereochemical integrity of the final product. The synthesis is presented as a two-step process: (1) the enzymatic oxidative deamination of L-valine to its corresponding α-keto acid, (S)-3-methyl-2-oxobutanoic acid, and (2) the subsequent catalyst-free cyclocondensation with o-phenylenediamine in an aqueous medium. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful synthesis of this important heterocyclic compound.

Introduction: The Significance of Chiral Quinoxalinones

Quinoxalinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties include acting as antagonists for excitatory amino acid receptors, and they are being investigated for a range of therapeutic applications.[1] The synthesis of enantiomerically pure quinoxalinones is of paramount importance, as the stereochemistry at chiral centers often dictates the biological activity and selectivity of a drug candidate.

The target molecule, (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, possesses a chiral center at the C3 position. The use of a chiral pool starting material, in this case, the naturally occurring amino acid L-valine, provides an efficient and reliable method to introduce this stereocenter with a high degree of enantiomeric purity.[2]

Synthetic Strategy: A Two-Step Approach

The synthesis is designed as a two-step process, prioritizing efficiency, stereochemical control, and environmentally conscious methodologies.

G cluster_0 Step 1: Enzymatic Oxidative Deamination cluster_1 Step 2: Cyclocondensation L_valine L-Valine alpha_keto_acid (S)-3-Methyl-2-oxobutanoic Acid L_valine->alpha_keto_acid L-amino acid oxidase, Catalase, O₂ o_phenylenediamine o-Phenylenediamine target_molecule (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one alpha_keto_acid->target_molecule o_phenylenediamine->target_molecule Water, Reflux G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization and Tautomerization A o-Phenylenediamine C Carbinolamine Intermediate A->C B (S)-3-Methyl-2-oxobutanoic Acid B->C D Iminium Ion C->D - H₂O E Imine D->E - H⁺ F Cyclized Intermediate E->F Intramolecular Nucleophilic Attack G Final Product F->G Tautomerization

Sources

Application

Application Note: Protocol for Cyclization of N-(2-nitrophenyl)-L-valine to Quinoxalinones

Executive Summary This application note details the protocol for the synthesis of 3-isopropylquinoxalin-2(1H)-one derivatives starting from N-(2-nitrophenyl)-L-valine . The transformation involves a reductive cyclization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of 3-isopropylquinoxalin-2(1H)-one derivatives starting from N-(2-nitrophenyl)-L-valine . The transformation involves a reductive cyclization cascade that first yields the chiral (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one , preserving the stereocenter derived from L-valine. A subsequent oxidation step can be employed to access the fully aromatic, achiral 3-isopropylquinoxalin-2(1H)-one .

Quinoxalinones are privileged scaffolds in medicinal chemistry, serving as core structures for glutamate receptor antagonists (AMPA/NMDA), aldose reductase inhibitors, and kinase inhibitors. This guide prioritizes two methodologies:

  • Method A (Catalytic Hydrogenation): High purity, suitable for pharmaceutical discovery (mg to g scale).

  • Method B (Iron-Mediated Reduction): Robust, cost-effective, suitable for scale-up (g to kg scale).

Mechanistic Insight & Strategy

The transformation relies on the "Nitro-Reduction-Cyclization" cascade. The reaction proceeds via the reduction of the ortho-nitro group to an aniline (or hydroxylamine intermediate), which then undergoes spontaneous intramolecular nucleophilic attack on the valine carbonyl carbon.

Reaction Pathway[1][2]
  • Reduction: The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ).
  • Cyclization: The newly formed primary amine attacks the carboxylic acid (or ester) of the valine moiety.

  • Dehydration: Loss of water drives the formation of the lactam ring, yielding the 3,4-dihydroquinoxalin-2-one.

  • Oxidation (Optional): Treatment with an oxidant (e.g., DDQ, MnO

    
    , or air) aromatizes the heterocyclic ring, removing the chiral center to form the planar quinoxalin-2-one.
    
Mechanistic Diagram

ReactionMechanism Start N-(2-nitrophenyl)-L-valine (Nitro Precursor) Inter1 Reduction Step (H2/Pd or Fe/AcOH) Start->Inter1 Reduction Inter2 2-Amino Intermediate (Transient Aniline) Inter1->Inter2 - O2 Cyclization Intramolecular Amidation Inter2->Cyclization Nucleophilic Attack Product1 (S)-3-isopropyl-3,4- dihydroquinoxalin-2(1H)-one (Chiral Target) Cyclization->Product1 - H2O Oxidation Oxidation (DDQ/MnO2) Product1->Oxidation Optional Product2 3-isopropylquinoxalin- 2(1H)-one (Aromatic Target) Oxidation->Product2 - H2 (Aromatization)

Figure 1: Mechanistic pathway from N-(2-nitrophenyl)-L-valine to dihydro- and fully aromatic quinoxalinones.

Pre-Protocol Checks

Material Preparation

Ensure the starting material, N-(2-nitrophenyl)-L-valine , is of high purity (>95%). If not commercially available, it is synthesized via nucleophilic aromatic substitution (


) of 2-fluoronitrobenzene with L-valine in the presence of 

(ethanol/water reflux).
Safety Considerations
  • Nitro Compounds: Potentially explosive residues; avoid heating to dryness without inert gas.

  • Hydrogen Gas (Method A): Extremely flammable. Ensure proper grounding and use a blast shield.

  • Iron Waste (Method B): Iron sludge can be pyrophoric when dry. Keep wet during disposal.

Experimental Protocols

Method A: Catalytic Hydrogenation (High Purity)

Best for: Small scale, preserving chirality, pharmaceutical screening.

Reagents:

  • N-(2-nitrophenyl)-L-valine (1.0 equiv)

  • Pd/C (10% wt loading, 0.1 equiv by mass of substrate)

  • Methanol (MeOH) (0.1 M concentration)

  • Hydrogen gas (

    
    ) (Balloon or 1 atm)
    

Protocol:

  • Setup: In a round-bottom flask, dissolve N-(2-nitrophenyl)-L-valine in anhydrous MeOH.

  • Catalyst Addition: Carefully add 10% Pd/C under an argon blanket (Caution: Pd/C can ignite MeOH vapor).

  • Purge: Evacuate the flask and backfill with Argon (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature (20–25°C) under a Hydrogen balloon for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Disappearance of the yellow nitro compound indicates completion.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Result: The product, (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one , is typically obtained as an off-white solid.

    • Note: Avoid heating >40°C during concentration to prevent partial oxidation.

Method B: Iron-Mediated Reductive Cyclization (Robust)

Best for: Large scale, tolerant of impurities, lower cost.

Reagents:

  • N-(2-nitrophenyl)-L-valine (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv) - Must be fine powder (<325 mesh)

  • Glacial Acetic Acid (AcOH) (Solvent, 0.2 M)

Protocol:

  • Setup: Suspend N-(2-nitrophenyl)-L-valine and Iron powder in Glacial Acetic Acid.

  • Reaction: Heat the mixture to 70°C with vigorous stirring.

    • Exotherm Warning: The reaction is exothermic after an induction period.

  • Duration: Stir for 2–4 hours. The color will shift from bright yellow/orange to a dark grey/brown slurry.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through Celite to remove iron salts.

  • Neutralization: Wash the filtrate with saturated

    
     solution (Caution: 
    
    
    
    evolution) until the aqueous phase is neutral/basic.
  • Extraction: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization from EtOH/Water or flash chromatography may be required if iron residues persist.

Post-Cyclization: Oxidation to Aromatic Quinoxalinone

Objective: Convert the chiral dihydro-form to the planar, achiral 3-isopropylquinoxalin-2(1H)-one.

Reagents:

  • (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one (from Method A/B)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the dihydro-intermediate in DCM (0.1 M).

  • Add DDQ portion-wise at 0°C.

  • Warm to Room Temperature and stir for 1–2 hours.

  • Filter off the precipitated hydroquinone byproduct.

  • Wash filtrate with 10%

    
    , dry, and concentrate to yield 3-isopropylquinoxalin-2(1H)-one .
    

Data Summary & Comparison

FeatureMethod A (

/Pd-C)
Method B (Fe/AcOH)
Primary Mechanism Catalytic HydrogenationSingle-Electron Transfer (Dissolving Metal)
Yield (Typical) 85–95%75–85%
Purity Profile High (Filtration only)Moderate (Iron salts removal required)
Chirality Retention Excellent (>98% ee)Good (Risk of racemization at high T)
Scalability Limited by

safety
Excellent (Kilogram ready)
Cost High (Pd catalyst)Low (Iron/Acetic acid)

Troubleshooting & Critical Parameters

Decision Tree for Optimization

Troubleshooting Problem Low Yield or Incomplete Reaction Check1 Is Nitro group reduced? Problem->Check1 Branch1 No (Yellow color persists) Check1->Branch1 Branch2 Yes (Colorless/Dark) Check1->Branch2 Action1 Method A: Check H2 pressure Replace Catalyst (Poisoning?) Branch1->Action1 Action2 Method B: Activate Fe with HCl Increase Temp to 80°C Branch1->Action2 Check2 Did Cyclization occur? Branch2->Check2 Action3 Add acid catalyst (pTsOH) Reflux in Toluene (Dean-Stark) Check2->Action3 Intermediate Amine Isolated

Figure 2: Troubleshooting logic for reaction optimization.

Analytical Validation
  • 1H NMR (Dihydro-form): Look for the chiral proton at the C3 position (

    
     3.5–4.0 ppm) and the broad NH singlet (
    
    
    
    4.0–6.0 ppm). The isopropyl methyls will appear as two doublets (diastereotopic).
  • 1H NMR (Aromatic form): Disappearance of the C3 chiral proton. Isopropyl methyls become a single doublet.

  • MS (ESI): M+1 peak corresponds to MW 190.2 (Dihydro) or 188.2 (Aromatic).

References

  • Reductive Cyclization Mechanisms

    • Title: Deprotonated N-(2,4-dinitrophenyl)amino acids undergo cyclization in solution and the gas phase.[1]

    • Source: International Journal of Mass Spectrometry (2011).[1]

    • URL:[Link][1]

  • Synthesis of 3,4-dihydroquinoxalin-2(1H)

    • Title: Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones.
    • Source: Advanced Synthesis & Catalysis (2021).[2]

    • URL:[Link]

  • General Quinoxalinone Synthesis

    • Title: Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy.[3]

    • Source: Green Chemistry (2015).[3]

    • URL:[Link]

  • Oxidation Protocols

    • Title: One-pot synthesis of some (1H)
    • Source: African Journal of Pure and Applied Chemistry (2009).
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the One-Pot Synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Authored by: A Senior Application Scientist Abstract This technical guide provides detailed protocols and expert insights into the one-pot synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, a chiral heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols and expert insights into the one-pot synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary method detailed is a one-pot tandem reaction sequence involving the initial condensation of ortho-phenylenediamine with an α-ketoester, followed by an in-situ asymmetric transfer hydrogenation of the resulting quinoxalinone intermediate. This approach offers a streamlined, efficient, and enantioselective route to the target molecule. An alternative chemoenzymatic protocol is also discussed, highlighting a green chemistry approach to this valuable compound. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Chiral Dihydroquinoxalinones

Chiral 3,4-dihydroquinoxalin-2(1H)-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These motifs are integral to molecules developed as inhibitors for various therapeutic targets and as pharmaceuticals. The specific stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of their preparation. Traditional multi-step syntheses can be laborious and inefficient.[2] The development of one-pot methodologies, which combine multiple synthetic steps into a single operation without the isolation of intermediates, represents a significant advance in terms of efficiency, resource conservation, and waste reduction.

This guide focuses on the synthesis of the (S)-enantiomer of 3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, a representative member of this important class of compounds.

Proposed One-Pot Synthetic Strategy: A Tandem Approach

The most logical and efficient one-pot strategy for the synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one involves a two-stage reaction sequence within a single vessel:

  • Stage 1: Condensation. The reaction is initiated by the condensation of a 1,2-diaminobenzene (o-phenylenediamine) with an α-ketoester bearing the desired isopropyl substituent, such as ethyl 3-methyl-2-oxobutanoate. This condensation reaction forms the 3-isopropylquinoxalin-2(1H)-one intermediate.

  • Stage 2: In-situ Asymmetric Transfer Hydrogenation. Following the formation of the quinoxalinone, a chiral catalyst and a hydrogen source are introduced to facilitate the asymmetric reduction of the endocyclic C=N bond. This step establishes the chiral center at the C3 position, yielding the target (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one.

This tandem approach obviates the need for isolation and purification of the intermediate, thereby saving time and resources.

Overall Experimental Workflow

The following diagram illustrates the high-level workflow for the proposed one-pot synthesis.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel cluster_end Final Product & Analysis A o-Phenylenediamine C Stage 1: Condensation (e.g., Acetic Acid, Heat) A->C B Ethyl 3-methyl-2-oxobutanoate B->C D Intermediate: 3-Isopropylquinoxalin-2(1H)-one C->D In-situ formation E Stage 2: Asymmetric Transfer Hydrogenation (Chiral Catalyst + H-Source) D->E F Work-up & Purification (e.g., Chromatography) E->F G (S)-3-Isopropyl-3,4- dihydroquinoxalin-2(1H)-one F->G H Characterization (NMR, HPLC, etc.) G->H

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation with a Chiral Rhodium Catalyst

This protocol is based on well-established principles of asymmetric transfer hydrogenation of imines and related heterocyclic compounds, utilizing a chiral rhodium complex.[3]

Materials and Reagents
  • o-Phenylenediamine

  • Ethyl 3-methyl-2-oxobutanoate

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Glacial Acetic Acid (optional, as catalyst for condensation)

  • Standard reagents for work-up and purification (e.g., saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel).

Step-by-Step Procedure
  • Vessel Preparation: To a dry, inert-atmosphere (e.g., Argon or Nitrogen) flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq).

  • Condensation Step:

    • Add the anhydrous solvent (e.g., acetonitrile, to make a 0.1 M solution with respect to the diamine).

    • Add ethyl 3-methyl-2-oxobutanoate (1.1 eq).

    • Expertise & Experience: A catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added to accelerate the condensation, although in some cases, heating alone is sufficient.

    • Heat the reaction mixture to reflux (or a suitable temperature like 60-80 °C) and monitor the reaction by TLC or LC-MS until the starting diamine is consumed and the intermediate 3-isopropylquinoxalin-2(1H)-one is formed (typically 2-4 hours).

  • Preparation for Reduction:

    • Cool the reaction mixture to room temperature. It is not necessary to isolate the intermediate.

  • In-situ Asymmetric Transfer Hydrogenation:

    • In a separate small flask, pre-form the chiral catalyst by dissolving [Cp*RhCl₂]₂ (0.005 eq, 0.5 mol%) and (S,S)-TsDPEN (0.01 eq, 1.0 mol%) in a small amount of the reaction solvent. Stir for 15-20 minutes.

    • Add the pre-formed catalyst solution to the main reaction flask containing the quinoxalinone intermediate.

    • Add the formic acid/triethylamine (5:2) mixture (2.0-5.0 eq) as the hydrogen source.

    • Trustworthiness: The use of a pre-formed catalyst often leads to more reproducible results. The formic acid/triethylamine mixture is a convenient and effective hydrogen donor for transfer hydrogenation.[3]

    • Stir the reaction at room temperature (or slightly elevated, e.g., 40 °C) and monitor the reduction of the intermediate by TLC or LC-MS. This step can take from a few hours to 24 hours depending on the substrate and catalyst loading.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Proposed Reaction Mechanism

The overall one-pot reaction proceeds through two key mechanistic cycles.

G cluster_mech1 Mechanism Part 1: Condensation cluster_mech2 Mechanism Part 2: Asymmetric Transfer Hydrogenation A o-Phenylenediamine + Ethyl 3-methyl-2-oxobutanoate B Imine Formation A->B C Intramolecular Amide Formation B->C D 3-Isopropylquinoxalin-2(1H)-one (Intermediate) C->D F Coordination of Quinoxalinone Intermediate D->F E [Rh]-H (Active Catalyst) from HCOOH/NEt₃ E->F G Hydride Transfer (Stereodetermining Step) F->G H Product Release & Catalyst Regeneration G->H H->E Regeneration I (S)-Product H->I Release

Caption: Proposed two-stage reaction mechanism.

The first stage is a standard condensation reaction. The second stage, the asymmetric transfer hydrogenation, is believed to proceed via the formation of a rhodium-hydride species from the formic acid/triethylamine mixture. The quinoxalinone intermediate coordinates to the chiral rhodium complex, and the stereochemistry is set during the diastereoselective hydride transfer from the metal to the imine carbon.

Key Reaction Parameters and Optimization

The yield and enantioselectivity of this one-pot synthesis can be influenced by several factors. The following table summarizes key parameters and their expected impact, based on literature precedents for similar reactions.

ParameterVariationExpected Impact on YieldExpected Impact on Enantioselectivity (ee)Rationale & Causality
Solvent Dichloromethane, Acetonitrile, TolueneModerateHighSolvent polarity can affect the solubility of reagents and the stability of the catalytic species. Less coordinating solvents are often preferred.
Temperature 25°C to 80°CHighModerate to HighHigher temperatures generally accelerate both the condensation and reduction steps. However, excessively high temperatures during hydrogenation can sometimes decrease enantioselectivity.
Catalyst Loading 0.1 mol% to 2.0 mol%HighModerateHigher catalyst loading can increase reaction rates but may not significantly improve ee beyond a certain point. Lowering the loading is economically desirable.
H-Source Eq. 2.0 to 5.0 eqModerateLowA sufficient excess of the formic acid/triethylamine mixture is required to drive the reduction to completion.
Chiral Ligand (S,S)-TsDPEN vs. other diamine ligandsHighVery HighThe structure of the chiral ligand is the most critical factor in determining the enantioselectivity of the reaction.[4]

Alternative Protocol: Chemoenzymatic Synthesis

A greener alternative to metal-based catalysis is the use of enzymes. An imine reductase (IRED) could potentially be used for the asymmetric reduction of the in-situ formed 3-isopropylquinoxalin-2(1H)-one.[5][6]

Conceptual Workflow
  • Condensation: Perform the initial condensation of o-phenylenediamine and the α-ketoester in an aqueous buffer system, potentially with mild heating.

  • Biocatalytic Reduction: After cooling, add the imine reductase enzyme, a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g., a glucose/glucose dehydrogenase system).

  • Reaction and Work-up: Allow the enzymatic reduction to proceed, typically at or near room temperature, followed by a standard extraction and purification procedure.

This chemoenzymatic approach offers the advantages of high enantioselectivity under mild, environmentally benign conditions, avoiding the use of heavy metals.[7]

Conclusion

The one-pot synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one via a tandem condensation and asymmetric transfer hydrogenation is a highly efficient and attractive strategy for accessing this valuable chiral building block. The detailed protocol provides a robust starting point for researchers, with key parameters for optimization clearly outlined. The discussion of a chemoenzymatic alternative also opens the door to more sustainable synthetic approaches in line with modern green chemistry principles.

References

  • Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Organic & Biomolecular Chemistry. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.. [Link]

  • Cycloiridated Helicenes as Chiral Catalysts in the Asymmetric Transfer Hydrogenation of Imines. ACS Catalysis. [Link]

  • A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

  • An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. California State University, Sacramento ScholarWorks. [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC. [Link]

  • Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry. [Link]

  • Biomimetic asymmetric reduction of benzoxazinones and quinoxalinones using ureas as transfer catalysts. Chemical Communications. [Link]

  • Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ResearchGate. [Link]

  • Veröffentlichung: Synthesis of N-heterocycles in Green Chemistry. University of Stuttgart. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. [Link]

  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI. [Link]

  • Asymmetric Hydrogenation of 2- and 2,3-Substituted Quinoxalines with Chiral Cationic Ruthenium Diamine Catalysts. Organic Letters. [Link]

  • Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Angewandte Chemie International Edition. [Link]

  • Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. ResearchGate. [Link]

  • Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. RSC Advances. [Link]

  • Synthesis of N-heterocycles from diamines via H2-driven NADPH recycling in presence of O2. UniSysCat. [Link]

  • Representative biologically active 3‐substituted quinoxalin‐2(1H)‐one derivatives. ResearchGate. [Link]

  • Synthesis of N-heterocycles from diamines via H2-driven NADPH recycling in the presence of O2. Green Chemistry. [Link]

  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal. [Link]

  • Synthesis of N -heterocycles from diamines via H 2 -driven NADPH recycling in the presence of O 2. ResearchGate. [Link]

  • Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization. RSC Advances. [Link]

Sources

Application

Reagents for the reduction of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary & Scientific Rationale The reduction of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one (Compound 1 ) to (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (Compound 2 ) is a pivotal transformation in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The reduction of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one (Compound 1 ) to (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (Compound 2 ) is a pivotal transformation in the synthesis of CETP inhibitors and other bioactive peptidomimetics. The structural integrity of the C3-chiral center (which becomes C2 in the tetrahydro product, depending on numbering conventions; herein referred to as the isopropyl-bearing carbon) is critical.

The Challenge: The substrate contains a secondary amide (lactam) adjacent to a chiral center. While lactams are generally stable, the alpha-proton at the chiral center is potentially acidic. Strong nucleophilic reducing agents (like LiAlH₄) or harsh thermal conditions can induce enolization, leading to racemization (loss of enantiomeric excess, ee).

The Solution: This guide prioritizes Borane-Tetrahydrofuran (BH₃[1][2]·THF) as the primary reagent due to its electrophilic reduction mechanism, which proceeds via coordination to the carbonyl oxygen rather than proton abstraction, significantly preserving chiral integrity. A Lithium Aluminum Hydride (LAH) protocol is provided as a secondary, high-throughput alternative, with specific thermal controls to mitigate racemization.

Reagent Selection Guide

FeatureMethod A: Borane-THF (Recommended) Method B: Lithium Aluminum Hydride (LAH)
Mechanism Electrophilic (attacks Oxygen).Nucleophilic (Hydride attacks Carbonyl Carbon).
Chiral Retention Excellent (>99% ee retention). Moderate to Good (Risk of racemization at reflux).
Workup Requires acidic hydrolysis (HCl) to break N-B complex.Fieser workup (Water/NaOH) or Rochelle's Salt.
Safety Profile Pyrophoric, generates H₂.Highly Pyrophoric, vigorous reaction with water.
Yield 75–85%80–90%
Application High-value GMP intermediates requiring high optical purity.Early-stage discovery or racemic synthesis.

Reaction Pathway & Mechanism

The following diagram illustrates the transformation and the critical intermediate handling for the Borane method.

ReactionScheme SM (S)-3-Isopropyl-3,4- dihydroquinoxalin-2(1H)-one (Lactam) Complex Borane-Amine Complex (Stable Intermediate) SM->Complex BH3·THF, 0°C to Reflux (Electrophilic Reduction) Product (S)-2-Isopropyl-1,2,3,4- tetrahydroquinoxaline (Chiral Amine) Complex->Product 6M HCl, Reflux (Hydrolysis of N-B bond)

Figure 1: Reaction scheme highlighting the stable Borane-Amine complex that requires acidic hydrolysis.

Detailed Experimental Protocols

Protocol A: Enantioselective Reduction using BH₃·THF (Gold Standard)

Best for: Preserving optical purity (>98% ee).

Materials:

  • Substrate: (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv).

  • Reagent: Borane-THF complex (1.0 M solution in THF) (3.0 – 4.0 equiv).

  • Solvent: Anhydrous THF (reagent grade).

  • Quench: Methanol, 6M HCl, 10% NaOH.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (N₂) or Argon.

  • Solubilization: Charge the flask with the substrate (e.g., 10 mmol, 1.90 g) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Transfer BH₃·THF (30-40 mL, 30-40 mmol) to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes. Caution: Gas evolution (H₂) may occur.

  • Reaction Phase:

    • Stir at 0°C for 30 minutes.

    • Remove ice bath and allow to warm to Room Temperature (RT).

    • Heat to reflux (66°C) for 4–6 hours. Monitor by TLC or LC-MS. The lactam carbonyl peak (approx. 1680 cm⁻¹) should disappear in IR.

  • Quench & Hydrolysis (CRITICAL):

    • Cool mixture to 0°C.

    • Slowly add Methanol (10 mL) dropwise to quench excess borane (vigorous bubbling).

    • Acid Hydrolysis: The amine product forms a stable Lewis acid-base complex with Boron. To break this, add 6M HCl (15 mL) carefully.

    • Reflux the acidic mixture for 1 hour. This converts the N-B complex into the amine hydrochloride salt.

  • Workup:

    • Cool to RT and concentrate in vacuo to remove THF/MeOH.

    • Basify the aqueous residue to pH >12 using 10% NaOH or solid NaOH pellets (with cooling).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

  • Purification: The crude oil is often pure enough, but can be recrystallized from Hexane/EtOAc or purified via flash chromatography (SiO₂, 2-5% MeOH in DCM).

Protocol B: Reduction using LiAlH₄ (High Throughput)

Best for: Rapid synthesis where slight ee erosion is acceptable or substrate is racemic.

Materials:

  • Reagent: Lithium Aluminum Hydride (LAH) pellets or powder (2.5 equiv).

  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Methodology:

  • Slurry Preparation: In a dry flask under N₂, suspend LAH (25 mmol, 0.95 g) in anhydrous THF (30 mL). Cool to 0°C.[1]

  • Addition: Dissolve the substrate (10 mmol) in THF (15 mL) and add dropwise to the LAH slurry over 20 minutes. Maintain internal temperature <10°C to minimize racemization risk.

  • Heating: Warm to RT, then heat to reflux for 3–4 hours.

  • Fieser Workup (n-n-3n rule):

    • Cool to 0°C.[1]

    • For every x grams of LAH used, add:

      • x mL Water (slowly!)

      • x mL 15% NaOH solution

      • 3x mL Water

    • Stir the granular white precipitate for 30 minutes.

  • Isolation: Filter through a Celite pad. Wash the pad with warm THF. Concentrate the filtrate to yield the product.

Quality Control & Validation

To ensure the protocol's success, the following analytical parameters must be met.

ParameterSpecificationMethod
Appearance Off-white solid or pale yellow oilVisual
Identity ¹H NMR: Disappearance of amide NH and C=O signals. Appearance of CH₂ multiplet at ~3.0-3.5 ppm.400 MHz NMR (CDCl₃)
Chiral Purity (ee) > 98.0%Chiral HPLC: Chiralcel OD-H or AD-H column. Mobile Phase: Hexane/IPA (90:10).
Chemical Purity > 95.0%HPLC-UV (254 nm)
Workflow Logic Diagram

Workflow Start Start: (S)-Lactam Substrate Choice Select Reagent Start->Choice BH3 Method A: BH3·THF (Preserves Chirality) Choice->BH3 LAH Method B: LiAlH4 (Faster, Risk of Racemization) Choice->LAH Reflux Reflux 4-6h BH3->Reflux Quench Quench: MeOH Reflux->Quench Hydrolysis CRITICAL: 6M HCl Reflux (Break N-B Complex) Quench->Hydrolysis Extract Basify & Extract (DCM) Hydrolysis->Extract RefluxLAH Reflux 3h LAH->RefluxLAH Fieser Fieser Workup (H2O / NaOH / H2O) RefluxLAH->Fieser Fieser->Extract Analyze QC: Chiral HPLC & NMR Extract->Analyze

Figure 2: Operational workflow comparing the Borane and LAH protocols. Note the additional hydrolysis step required for Borane.

Troubleshooting & Optimization

  • Issue: Low Yield with Borane.

    • Cause: Incomplete hydrolysis of the Borane-Amine complex.

    • Fix: Ensure the acidic reflux step (Step 5 in Protocol A) is maintained for at least 1 hour. Simply adding acid at room temperature is insufficient.

  • Issue: Racemization (Low ee).

    • Cause: Reaction temperature too high during addition.

    • Fix: Strictly maintain 0°C during the initial addition of the reducing agent. Switch to Borane-DMS (Dimethyl sulfide) complex for a milder alternative if BH₃·THF fails.

  • Issue: Solubility.

    • Fix: Quinoxalinones can be sparingly soluble. If the substrate does not dissolve in THF, gentle warming or adding a co-solvent like Toluene is permissible, though THF is preferred for Borane coordination.

References

  • Reduction of Lactams with Borane Reagents

    • Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups." Journal of Organic Chemistry.
  • Synthesis of Tetrahydroquinoxalines (Chiral Preservation)

    • Ghorai, M. K., et al. (2011).[3] "Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines." Organic Letters.

  • General Protocol for LAH Reduction of Dihydroquinoxalines

    • PrepChem. "Synthesis of 1,2,3,4-tetrahydroquinoxaline."
  • Chiral Analysis of Quinoxaline Derivatives

    • Fan, B., et al. (2011).[3][4] "Asymmetric Hydrogenation of 2- and 2,3-Substituted Quinoxalines." Organic Letters.

Sources

Method

Application Note: (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one as a Chiral Building Block

Executive Summary (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: Variable based on salt/substitution, generic scaffold ref) is a privileged chiral heterocycle derived from L-Valine . It serves as a critical scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: Variable based on salt/substitution, generic scaffold ref) is a privileged chiral heterocycle derived from L-Valine . It serves as a critical scaffold in medicinal chemistry, functioning as a conformationally constrained peptidomimetic (specifically a


-turn mimic) and a core pharmacophore for kinase inhibitors and GPCR ligands.

This guide provides a validated protocol for its synthesis, quality control, and downstream application as a chiral building block. Unlike simple reagents, this molecule requires specific handling to maintain enantiomeric excess (


) during functionalization.

Structural Analysis & Utility

The molecule features a fused benzene-pyrazine system. The C3-isopropyl group, inherited from L-Valine, imparts specific steric bulk that directs the stereochemical outcome of subsequent reactions (e.g., alkylation at N4) and locks the conformation of peptide chains when incorporated into macrocycles.

Key Chemical Features:
  • Chiral Center (C3): (S)-configuration; prone to racemization under strongly basic conditions at high temperatures.

  • Nucleophilic Sites:

    • N4 (Amine): Secondary amine, highly nucleophilic, primary site for derivatization.

    • N1 (Amide): Less nucleophilic, requires deprotonation for alkylation.

  • Electrophilic Sites:

    • C2 (Carbonyl): Amide carbonyl, generally stable but can undergo reduction to tetrahydroquinoxaline.

Module 1: Synthesis & Validation Protocol

Objective: Preparation of enantiopure (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one starting from L-Valine.

Reaction Pathway

The synthesis follows a two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Reductive Cyclization.

SynthesisPathway Valine L-Valine (Chiral Source) Inter Intermediate: N-(2-nitrophenyl)-L-valine Valine->Inter NaHCO3, EtOH/H2O Reflux, 4h FNB 1-Fluoro-2-nitrobenzene FNB->Inter Product (S)-3-Isopropyl-3,4- dihydroquinoxalin-2(1H)-one Inter->Product H2 (1 atm), 10% Pd/C MeOH, RT, 12h (Reductive Cyclization)

Figure 1: Two-step synthesis preserving the (S)-chiral center derived from L-Valine.

Detailed Protocol
Step 1:

Coupling
  • Reagents: Dissolve L-Valine (1.0 equiv) and NaHCO3 (2.2 equiv) in a mixture of Water/Ethanol (2:1 v/v).

  • Addition: Add 1-fluoro-2-nitrobenzene (1.0 equiv) dropwise.

  • Reaction: Reflux at 80°C for 4–6 hours. The solution will turn deep yellow/orange (formation of the nitro-aniline bond).

  • Workup: Acidify with 1N HCl to pH ~3. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Yield: Typically 85–95% of N-(2-nitrophenyl)-L-valine.

Step 2: Reductive Cyclization
  • Setup: Dissolve the intermediate from Step 1 in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Hydrogenation: Purge with

    
     gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 12–16 hours.
    
    • Mechanistic Note: The nitro group reduces to an aniline, which spontaneously attacks the carboxylic acid (activated ester formation not usually required due to entropy favorability) to close the ring.

  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from EtOH/Hexane if necessary.

Quality Control (QC) Parameters
TestAcceptance CriteriaMethod Note
HPLC Purity > 98%C18 Column, H2O/MeCN gradient
Chiral HPLC > 99% eeChiralpak AD-H or OD-H column
1H NMR Consistent structureDiagnostic doublet for isopropyl methyls (~0.9 ppm)
Optical Rotation

(c=1, MeOH)
Sign must be negative for (S)-isomer

Module 2: Functionalization Strategies

Objective: Using the scaffold as a building block without racemization.

The N4-position is the primary handle. The steric bulk of the C3-isopropyl group hinders the N4 position slightly, but it also directs incoming electrophiles, often providing high diastereoselectivity if a new chiral center is formed on the side chain.

N4-Alkylation Protocol (General)

To attach this building block to a larger drug pharmacophore:

  • Base Selection: Use mild bases.

    
      in DMF or MeCN is preferred over NaH to minimize proton exchange at the chiral C3 center.
    
  • Electrophile: Alkyl halides or benzyl bromides.

  • Conditions:

    • Dissolve scaffold in dry DMF.

    • Add

      
       (1.5 equiv) and stir for 15 min.
      
    • Add electrophile (1.1 equiv).

    • Heat to 50–60°C. Warning: Temperatures >100°C increase risk of racemization.

Decision Logic for Derivatization

Functionalization Start (S)-3-Isopropyl-3,4- dihydroquinoxalin-2(1H)-one Target Target Modification? Start->Target N4_Path N4-Alkylation (Most Common) Target->N4_Path Nucleophilic Attack N1_Path N1-Alkylation (Amide) Target->N1_Path Requires N4-Protection Red_Path Reduction to Tetrahydroquinoxaline Target->Red_Path BH3 or LAH N4_Action Use K2CO3/DMF Retains Chirality N4_Path->N4_Action N1_Action 1. Protect N4 (Boc/Cbz) 2. NaH/DMF 3. Deprotect N1_Path->N1_Action

Figure 2: Strategic decision tree for derivatizing the quinoxalinone scaffold.

Medicinal Chemistry Applications

Peptidomimetics ( -Turn Mimics)

The 3,4-dihydroquinoxalin-2-one scaffold acts as a constrained mimic of the


 and 

residues in a

-turn.
  • Mechanism: The rigidity of the fused ring system forces the attached peptide chains into a turn conformation.

  • Application: Used in the design of macrocyclic inhibitors where the "turn" region is critical for binding affinity but metabolically unstable in natural peptides. The (S)-isopropyl group mimics the side chain of Valine, a common residue in bioactive turns.

Kinase Inhibition

Quinoxalinones are "privileged structures" in kinase drug discovery.

  • Binding Mode: The amide (N1-H and C2=O) often forms a donor-acceptor hydrogen bond pair with the hinge region of the kinase ATP-binding pocket.

  • Role of Isopropyl: The C3-isopropyl group projects into the solvent-accessible region or a hydrophobic sub-pocket (e.g., the ribose binding pocket), improving selectivity over other kinases.

Troubleshooting & FAQs

Q: My product is racemizing during N-alkylation. Why?

  • A: You are likely using a base that is too strong (like NaH or LDA) or heating too aggressively. The C3 proton is alpha to an amine, but the ring strain and electronic effects can make it labile. Switch to

    
     or 
    
    
    
    and keep T < 60°C.

Q: Can I perform Buchwald-Hartwig coupling on the N4?

  • A: Yes. The secondary amine at N4 is a competent partner for Pd-catalyzed amination. However, standard conditions (NaOtBu base) might cause racemization. Use weaker bases like

    
     or catalytic systems specifically designed for chiral amines (e.g., BrettPhos).
    

Q: How do I store the building block?

  • A: It is generally stable as a solid at RT. However, like many secondary amines, it can oxidize to the fully aromatic quinoxalinone (which is planar and achiral) upon prolonged exposure to air/light. Store under nitrogen in the dark.

References

  • Synthesis of Chiral Quinoxalinones

    • Title: Facile Synthesis of Regioisomeric N‐Alkyl Substituted 3‐Methylene‐3,4‐dihydroquinoxalin‐2(1H)‐ones.
    • Source: ChemistrySelect (via ResearchGate).[1]

    • URL:[Link]

  • Medicinal Chemistry (Peptidomimetics & Antitumor)

    • Title: Optically pure 3,4-dihydroquinoxalin-2-ones and synthetic strategies.[1][2]

    • Source: Molecules (via ResearchGate).[3]

    • URL:[Link]

  • General Synthesis & Reactivity

    • Title: Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones.[1][2][4][5][6][7][8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for 3-Isopropyl Quinoxalinone Scaffolds

The following Application Note and Protocol Guide is designed for researchers and process chemists in drug discovery. It addresses the two critical hydrogenation events associated with the 3-isopropyl quinoxalinone scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in drug discovery. It addresses the two critical hydrogenation events associated with the 3-isopropyl quinoxalinone scaffold:

  • Ring Construction: Reductive cyclization of nitro-precursors to form the aromatic quinoxalinone core.

  • Asymmetric Saturation: Catalytic hydrogenation of the quinoxalinone to yield chiral tetrahydroquinoxalines (a frequent pharmacophore in bioactive molecules).

Executive Summary & Chemical Context

The 3-isopropyl quinoxalinone moiety is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for valine-derived dipeptides or as a core rigidifying element in kinase inhibitors and GPCR ligands.

Working with this scaffold presents two distinct hydrogenation challenges depending on the stage of synthesis:

  • Challenge A (Formation): Converting acyclic o-nitro-N-alkyl precursors into the bicyclic core via reductive cyclization . The steric bulk of the isopropyl group can retard the rate of cyclization compared to methyl/ethyl analogs.

  • Challenge B (Saturation): Reducing the C=N bond of the pyrazine ring to generate chiral (3S)- or (3R)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-ones . This requires high enantioselectivity to set the stereocenter adjacent to the bulky isopropyl group.

This guide provides validated protocols for both transformations, emphasizing reaction engineering to overcome steric hindrance.

Reaction Pathways & Logic

The following flow diagram illustrates the two distinct hydrogenation workflows covered in this guide.

Quinoxalinone_Pathways cluster_0 Protocol A: Ring Formation cluster_1 Protocol B: Ring Saturation Precursor Nitro-Valine Adduct (Acyclic Precursor) Intermediate Amino-Ester Intermediate Precursor->Intermediate H2, Pd/C (Nitro Reduction) Quinoxalinone 3-Isopropyl-2(1H)- quinoxalinone (Aromatic Core) Intermediate->Quinoxalinone Spontaneous Cyclization (-EtOH) Tetrahydro (S)-3-Isopropyl-3,4- dihydroquinoxalinone (Chiral Target) Quinoxalinone->Tetrahydro H2, Ru/Rh-Chiral (Asymmetric Hydrogenation)

Figure 1: Strategic overview of hydrogenation events. Protocol A focuses on constructing the ring from acyclic precursors. Protocol B focuses on the asymmetric reduction of the formed ring.

Protocol A: Reductive Cyclization (Ring Formation)

Objective: Synthesis of 3-isopropylquinoxalin-2(1H)-one from ethyl 2-((2-nitrophenyl)amino)-3-methylbutanoate.

Mechanistic Insight

This reaction proceeds via a "domino" sequence. The heterogeneous catalyst first reduces the nitro group to an aniline. The resulting amine nucleophile typically attacks the adjacent ester carbonyl intramolecularly.

  • Steric Factor: The isopropyl group at the

    
    -position of the ester creates significant steric crowding. Unlike simple glycine derivatives, the valine-derived isopropyl group slows the cyclization step.
    
  • Solution: Use of Methanol (MeOH) or Acetic Acid (AcOH) as solvent is critical. Protic solvents stabilize the transition state for cyclization. If cyclization is slow, heating after H2 consumption is required.

Experimental Protocol

Reagents:

  • Substrate: Ethyl 2-((2-nitrophenyl)amino)-3-methylbutanoate (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, 5-10 wt% loading)

  • Solvent: Methanol (0.1 M concentration)

  • Hydrogen Source: H2 Balloon (1 atm)

Step-by-Step Procedure:

  • Preparation: Charge the nitro-precursor into a round-bottom flask. Dissolve in Methanol (degassed).

  • Catalyst Addition: Under an argon/nitrogen blanket, carefully add 10% Pd/C. Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with H2 (vacuum/fill cycles x3). Attach a double-layered H2 balloon.

  • Reaction: Stir vigorously at Room Temperature for 4–6 hours .

    • Checkpoint: Monitor by TLC/LCMS. You will see the disappearance of the nitro peak. If the amino-ester intermediate persists (incomplete cyclization), heat the mixture to 50°C under Argon (remove H2 source) for 2 hours to drive cyclization.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with warm MeOH (the product may have low solubility in cold MeOH).

  • Purification: Concentrate the filtrate. The product often precipitates as a solid. Recrystallize from EtOH/Water if necessary.

Data Summary: Solvent Effects on Cyclization Rate

SolventConversion (Nitro -> Amine)Cyclization RateYieldNotes
Methanol Fast (<2h)Fast92% Best balance of solubility and kinetics.
Ethanol Fast (<2h)Moderate85%Good alternative; higher boiling point allows thermal cyclization.
THF ModerateSlow60%Poor cyclization; often isolates amino-ester intermediate.
Ethyl Acetate SlowVery Slow45%Not recommended for this specific steric profile.

Protocol B: Asymmetric Hydrogenation (Ring Saturation)

Objective: Enantioselective reduction of 3-isopropylquinoxalin-2(1H)-one to (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one.

Mechanistic Insight

Reducing the C=N bond in the pyrazine ring adjacent to a bulky isopropyl group is challenging.

  • Catalyst Choice: Ruthenium (Ru) or Iridium (Ir) diamine complexes are superior to Rhodium for this specific substrate. The Ru-monosulfonylated diamine system (e.g., Ru(p-cymene)(TsDPEN)) operates via an outer-sphere mechanism (ionic hydrogenation), which is less sensitive to the steric bulk of the isopropyl group than inner-sphere coordination.

  • Enantioselectivity: The isopropyl group acts as a directing group. Using (S,S)-ligands typically yields the (S)-product (verify with specific ligand literature).

Experimental Protocol

Reagents:

  • Substrate: 3-isopropylquinoxalin-2(1H)-one

  • Catalyst: [Ru(p-cymene)((S,S)-TsDPEN)] (1.0 mol%)

  • Solvent: Methanol or Trifluoroethanol (TFE)

  • Hydrogen Source: High Pressure (10–20 bar)

Step-by-Step Procedure:

  • Glovebox Operation: In a glovebox, weigh the substrate and catalyst into a glass liner for a high-pressure autoclave.

  • Solvent: Add degassed Methanol. Note: TFE (Trifluoroethanol) can boost reactivity if the reaction is sluggish due to the isopropyl bulk.

  • Pressurization: Seal the autoclave. Remove from glovebox. Purge the line with H2. Pressurize to 20 bar (approx 300 psi) .

  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Optimization: If conversion is <50%, increase temperature to 40°C. Avoid >60°C to prevent erosion of enantiomeric excess (ee).

  • Workup: Vent H2 carefully. Concentrate the solvent.

  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Asymmetric_Mechanism Cat_Active Active Ru-H Species (Ru-Hydride) TS Transition State (Outer Sphere Hydride Transfer) Cat_Active->TS H-bonding (NH---O=C) Substrate 3-Isopropyl Quinoxalinone Substrate->TS H-bonding (NH---O=C) TS->Cat_Active H2 Regeneration Product (S)-Tetrahydro- quinoxalinone TS->Product Stereoselective Reduction

Figure 2: Simplified catalytic cycle for the Ru-catalyzed asymmetric hydrogenation. The outer-sphere mechanism allows the hydride to bypass the steric bulk of the isopropyl group.

Troubleshooting & Optimization Guide

Issue: Incomplete Cyclization (Protocol A)
  • Symptom: LCMS shows mass M+2 (amino-ester) but not M-EtOH (quinoxalinone).

  • Root Cause: The isopropyl group hinders the nucleophilic attack of the amine on the ester.

  • Fix: Add 5 mol% Acetic Acid to the reaction mixture. Acid catalysis activates the ester carbonyl. Alternatively, switch solvent to refluxing Ethanol.

Issue: Low Enantioselectivity (Protocol B)
  • Symptom: ee < 80%.

  • Root Cause: H2 pressure too low (slow reaction allows background non-selective reduction) or temperature too high.

  • Fix: Increase H2 pressure to 30 bar. Lower temperature to 10°C and extend time. Ensure the solvent is strictly anhydrous.

Issue: Dehalogenation
  • Context: If the quinoxalinone core has Cl/Br substituents.

  • Fix: For Protocol A, switch from Pd/C to Pt/C (sulfided) or Raney Nickel to prevent C-X bond cleavage. For Protocol B, Ru-catalysts are generally tolerant of halides.

References

  • Reductive Cyclization Mechanisms: Sandelier, M. J., & DeShong, P. (2007).[1] Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols. Organic Letters. Link (Discusses general reductive cyclization strategies).

  • Asymmetric Hydrogenation of Quinoxalines: Toste, F. D., et al. (2011). Asymmetric Hydrogenation of 2- and 2,3-Substituted Quinoxalines with Chiral Cationic Ruthenium Diamine Catalysts. Organic Letters. Link (Primary reference for Ru-diamine conditions).

  • Rh-Thiourea Catalysis: Wang, Y., et al. (2014). Highly enantioselective synthesis of tetrahydroquinoxalines via Rh-thiourea catalyzed asymmetric hydrogenation.[2] Chemical Science. Link (Alternative high-pressure protocol).

  • General Synthesis of Quinoxalinones: Khanna, K., et al. (2025).[3] Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Journal of Organic Chemistry. Link (Recent advances in alkylation/hydrogenation).

Sources

Method

Microwave-Assisted Synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one: An Application Note and Detailed Protocol

Introduction: Accelerating Chiral Drug Scaffold Synthesis Quinoxalin-2(1H)-one and its derivatives are privileged heterocyclic scaffolds that form the core of numerous pharmacologically active compounds, exhibiting a wid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Chiral Drug Scaffold Synthesis

Quinoxalin-2(1H)-one and its derivatives are privileged heterocyclic scaffolds that form the core of numerous pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The chiral 3-substituted-3,4-dihydroquinoxalin-2(1H)-one moiety, in particular, is a key structural feature in molecules targeting various diseases. Traditional synthetic routes to these compounds often involve multi-step procedures, harsh reaction conditions, and extended reaction times, which can be significant bottlenecks in the drug discovery and development pipeline.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced product purity.[2][3] This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[2] This application note provides a detailed protocol for the efficient, enantioselective synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one via a microwave-assisted cyclocondensation reaction between o-phenylenediamine and the readily available chiral amino acid, (S)-valine. This method leverages the benefits of MAOS to provide a rapid and efficient route to this valuable chiral building block.

Reaction Principle and Mechanistic Insight

The synthesis proceeds via an acid-catalyzed condensation reaction. Under acidic conditions, the carboxylic acid of (S)-valine is protonated, increasing the electrophilicity of the carbonyl carbon. One of the amino groups of o-phenylenediamine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular cyclization and dehydration to yield the desired 3,4-dihydroquinoxalin-2(1H)-one ring system. The use of (S)-valine as a starting material directly installs the isopropyl group and the desired stereochemistry at the C3 position.

Microwave irradiation significantly accelerates this process by promoting rapid and efficient heating, which overcomes the activation energy barrier of the reaction more effectively than conventional heating methods. This often leads to cleaner reactions with fewer byproducts.[3]

Experimental Protocol

Materials and Equipment
  • o-Phenylenediamine (99.5% purity)

  • (S)-Valine (99% purity)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Ethanol (95%)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)

  • Reaction vials suitable for microwave synthesis with pressure monitoring

  • Standard laboratory glassware

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus and silica gel (230-400 mesh)

Detailed Synthesis Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 108.1 mg) and (S)-valine (1.2 mmol, 140.6 mg).

  • Solvent and Catalyst Addition: To the vial, add 3 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Add two drops of concentrated hydrochloric acid as a catalyst.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes with a maximum power of 200 W. The pressure should be monitored and not exceed 20 bar.

  • Reaction Quenching and Neutralization: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial and transfer the contents to a 50 mL round-bottom flask. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) to afford the pure (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one.

  • Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the microwave-assisted synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one.

ParameterValue
o-Phenylenediamine1.0 mmol
(S)-Valine1.2 mmol
SolventEthanol/Water (1:1, 3 mL)
CatalystConc. HCl (2 drops)
Microwave Power200 W (max)
Temperature120 °C
Reaction Time15 minutes
Typical Yield85-95%
Purity (post-chromatography)>98%

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1. Reactant Preparation o-Phenylenediamine (S)-Valine Solvent 2. Solvent & Catalyst EtOH/H2O, HCl Reactants->Solvent Add Microwave 3. Microwave Irradiation 120°C, 15 min Solvent->Microwave Seal & Irradiate Quench 4. Quenching & Neutralization NaHCO3 (aq) Microwave->Quench Cool & Neutralize Extraction 5. Extraction Ethyl Acetate Quench->Extraction Drying 6. Drying & Concentration MgSO4, Rotovap Extraction->Drying Chromatography 7. Column Chromatography Drying->Chromatography Product Pure Product Chromatography->Product

Caption: Workflow for the microwave-assisted synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear checkpoints:

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC, comparing the reaction mixture to the starting materials. A successful reaction will show the consumption of the starting materials and the formation of a new, more polar product spot.

  • pH Control: The neutralization step with sodium bicarbonate is a critical control point. The cessation of gas evolution provides a clear visual cue that the acid catalyst has been neutralized, which is essential for efficient extraction.

  • Purification and Characterization: The final purity of the compound is confirmed by chromatographic and spectroscopic methods. The expected ¹H and ¹³C NMR spectra for the target molecule will validate its structure, while techniques like HPLC can be used to determine enantiomeric excess, confirming the retention of stereochemistry from the (S)-valine starting material.

Conclusion

This application note details a rapid, efficient, and enantioselective method for the synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one using microwave-assisted organic synthesis. By significantly reducing reaction times and improving yields compared to traditional methods, this protocol provides a valuable tool for researchers in drug discovery and development, facilitating the timely synthesis of this important chiral heterocyclic scaffold.

References

  • Chauhan, A., & Chimni, S. S. (2012). Recent developments in the synthesis and chemistry of quinoxaline-2(1H)-ones. RSC Advances, 2(30), 11235-11254.
  • Kamila, S., & Biehl, E. R. (2006). A convenient synthesis of 3-substituted quinoxalin-2-ones under solvent-free microwave conditions. Heterocycles, 68(9), 1931-1938.
  • LabXchange. (2025). Organic Chemistry: Condensation Reactions. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Scaffold-Directed and Traceless Synthesis of Tricyclic Quinoxalinone Imidazoles under Microwave Irradiation. Retrieved from [Link]

  • Mossé, S., & Alexakis, A. (2006). Organocatalyzed Asymmetric Reactions under Microwave Irradiation. Organic Letters, 8(17), 3577–3580.
  • NPTEL. (n.d.). Lecture 3 Acid Catalyzed Reactions I. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Patil, A. B., Phole, P. M., Charde, M. S., Chakole, R. D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6).
  • Suna, E. (2009). Enantioselective Synthesis of Benzimidazolyl Quinoxalinones on Soluble Polymer Support Using Focused Microwave Irradiation.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry, 13(2), 111-114.

Sources

Application

Scalable Production Methods for Chiral Dihydroquinoxalin-2(1H)-ones: Advanced Asymmetric Hydrogenation Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale Chiral dihydroquinoxalin-2(1H)-ones (DH...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

Chiral dihydroquinoxalin-2(1H)-ones (DHQs) are privileged N-heterocyclic scaffolds embedded in numerous bioactive molecules, including Kinin B1 receptor antagonists and non-nucleoside HIV-1 reverse transcriptase inhibitors[1]. Historically, the synthesis of these chiral centers relied on stoichiometric chiral auxiliaries or chiral pool starting materials, which suffer from poor atom economy and limited scalability.

Modern process chemistry has shifted toward transition-metal-catalyzed asymmetric hydrogenation to achieve high enantiomeric excess (ee) at scale. This application note details two state-of-the-art, self-validating protocols:

  • Rh-Thiourea Catalyzed System: A highly efficient method utilizing outer-sphere hydrogen transfer, adaptable to both batch and continuous flow manufacturing[2].

  • Pd-Catalyzed System: A specialized protocol designed to overcome the electronic deactivation inherent in trifluoromethylated quinoxalinones[1].

Causality in Catalyst Design

The Rh-thiourea system solves the challenge of poor substrate coordination. By introducing a strong Brønsted acid (HCl), the quinoxalinone substrate is protonated. The thiourea moiety of the chiral ligand acts as a dual hydrogen-bond donor, binding the chloride counterion. This "anion-binding" interaction anchors the protonated substrate in the chiral pocket of the Rh-dihydride species, forcing the reaction through an outer-sphere hydride transfer that ensures exceptional enantioselectivity[2].

Rh_Catalytic_Cycle Precat Precatalyst [Rh(cod)Cl]2 + Chiral Thiourea ActiveCat Active Rh-Dihydride Species Precat->ActiveCat H2 Activation AnionBinding Anion Binding Complex (Thiourea-Cl-...H-N+) ActiveCat->AnionBinding Substrate Coordination Substrate Quinoxalin-2(1H)-one + HCl Substrate->AnionBinding Protonation HydrideTransfer Outer-Sphere Hydride Transfer AnionBinding->HydrideTransfer Heterolytic Cleavage Product Chiral Dihydroquinoxalin-2(1H)-one + HCl Regeneration HydrideTransfer->Product Stereoselective Reduction Product->ActiveCat Catalyst Recycling

Caption: Outer-sphere mechanism of Rh-thiourea catalysis driven by HCl-mediated anion binding.

Protocol 1: Rh-Thiourea Catalyzed Asymmetric Hydrogenation

This protocol utilizes [Rh(cod)Cl]₂ and a chiral thiourea-diphosphine ligand. It is highly scalable and has been validated for continuous flow setups to mitigate the hazards of handling pressurized H₂ gas on a large scale[2].

Batch Scale-Up (Gram-Scale)

Materials:

  • Quinoxalin-2(1H)-one derivative (5.0 mmol)

  • [Rh(cod)Cl]₂ (0.5 mol%)

  • Chiral Thiourea-diphosphine ligand (1.1 mol%)

  • HCl (1.0 M in 1,4-dioxane, 10 mol%)

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) (1:1 v/v, 20 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox, dissolve [Rh(cod)Cl]₂ and the chiral ligand in 5 mL of the DCM/MeOH solvent mixture. Stir at room temperature for 30 minutes to form the active complex.

  • Substrate Preparation: In a separate 50 mL stainless-steel autoclave, add the quinoxalin-2(1H)-one substrate and the remaining 15 mL of solvent.

  • Acidification: Inject the HCl solution (10 mol%) into the autoclave. Causality: This stoichiometric ratio is critical; excess acid poisons the catalyst, while insufficient acid fails to trigger the anion-binding mechanism.

  • Reaction Initiation: Transfer the pre-activated catalyst solution into the autoclave. Seal the reactor, purge with H₂ gas three times, and pressurize to 1.0 MPa.

  • Agitation: Stir vigorously (800 rpm) at room temperature for 12–24 hours.

  • Validation Checkpoint (Self-Validating Step): Depressurize the reactor safely. Withdraw a 50 µL aliquot, evaporate under a stream of N₂, and dissolve in CDCl₃. Perform a rapid ¹H NMR scan. The complete disappearance of the imine proton signal (δ ~8.2 ppm) and the emergence of the chiral methine proton (δ ~4.8 ppm) validates >99% conversion.

  • Workup: Evaporate the solvent under reduced pressure and purify via flash column chromatography (Hexane/EtOAc) to yield the pure chiral DHQ. Determine ee via chiral HPLC (>95% expected).

Continuous Flow Adaptation

Causality for Flow: Continuous flow microreactors enhance gas-liquid mass transfer, reduce reaction times from hours to minutes, and eliminate the headspace accumulation of flammable H₂ gas, making it the preferred method for industrial scale-up[2].

Continuous_Flow H2 H2 Gas (1 MPa) Mixer T-Mixer (Gas-Liquid) H2->Mixer Mass Flow Pump HPLC Pump Substrate + Catalyst Pump->Mixer Liquid Flow Reactor Flow Reactor (Coil, RT) Mixer->Reactor Homogeneous Mixing BPR Back Pressure Regulator (BPR) Reactor->BPR Reaction Stream Collection Product Collection & QC Validation BPR->Collection Depressurization

Caption: Continuous flow reactor setup for scalable asymmetric hydrogenation.

Flow Parameters:

  • System Pressure: Maintained at 1.0 MPa using a Back Pressure Regulator (BPR).

  • Liquid Flow Rate: 0.1 mL/min (Substrate + Catalyst + HCl in DCM/MeOH).

  • Gas Flow Rate: 2.0 sccm (Standard cubic centimeters per minute).

  • Residence Time: Optimized to 15 minutes in a 1.5 mL PFA coil reactor.

Protocol 2: Pd-Catalyzed Asymmetric Hydrogenation of Trifluoromethylated Derivatives

Trifluoromethylated imines are notoriously difficult to reduce enantioselectively due to the strong electron-withdrawing nature of the CF₃ group, which destabilizes coordination to the metal center. To overcome this, Pd(OCOCF₃)₂ is paired with the chiral ligand (R)-SegPhos[1].

Causality in Solvent Selection: The use of 2,2,2-trifluoroethanol (TFE) as the solvent is critical. TFE is a strong hydrogen-bond donor that stabilizes the polar transition state without competitively coordinating to the highly electrophilic Pd center, driving the reaction to >99% ee[1].

Batch Scale-Up (5.0 mmol Scale)

Materials:

  • 3-(Trifluoromethyl)quinoxalin-2(1H)-one (5.0 mmol)

  • Pd(OCOCF₃)₂ (2.0 mol%)

  • (R)-SegPhos (2.4 mol%)

  • Solvent: 2,2,2-Trifluoroethanol (TFE, 15 mL)

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox, dissolve Pd(OCOCF₃)₂ and (R)-SegPhos in 5 mL of TFE. Stir for 1 hour at room temperature to ensure complete complexation.

  • Reactor Loading: Transfer the substrate and the remaining 10 mL of TFE into a stainless-steel autoclave. Add the catalyst solution.

  • Hydrogenation: Purge the autoclave with H₂ gas three times. Pressurize to 4.0 MPa (higher pressure is required due to the deactivated nature of the CF₃-imine).

  • Heating: Heat the reactor to 70 °C and stir for 48 hours.

  • Validation Checkpoint (Self-Validating Step): Cool the reactor and depressurize. Withdraw a 50 µL aliquot and dissolve in CDCl₃. Perform a ¹⁹F NMR scan. The shift of the CF₃ resonance from the sp²-hybridized imine environment (typically δ -68 to -70 ppm) to the sp³-hybridized amine environment (δ -74 to -76 ppm) validates complete substrate conversion[1].

  • Isolation: Pass the mixture through a short pad of silica gel to remove the palladium catalyst, eluting with EtOAc. Concentrate the filtrate to yield the chiral 3-(trifluoromethyl)-3,4-dihydroquinoxalinone.

Quantitative Data & Scalability Summary

The following table summarizes the operational parameters and performance metrics of the two protocols, allowing process chemists to select the appropriate method based on substrate electronics and available infrastructure.

ParameterRh-Thiourea SystemPd-Catalyzed System
Target Substrates Alkyl/Aryl-substituted QuinoxalinonesTrifluoromethylated Quinoxalinones
Catalyst Precursor [Rh(cod)Cl]₂Pd(OCOCF₃)₂
Chiral Ligand Thiourea-diphosphine(R)-SegPhos
Critical Additive/Solvent HCl (10 mol%) / DCM:MeOHTFE (Trifluoroethanol)
Operating Pressure 1.0 MPa4.0 MPa
Operating Temperature Room Temperature (25 °C)70 °C
Max Yield / Max ee >99% / 99%99% / 99%
Scalability Demonstrated Gram-scale (Batch & Continuous Flow)5.0 mmol scale (Batch)

References

  • Xu, A., Li, C., Huang, J., Pang, H., Zhao, C., Song, L., You, H., Zhang, X., & Chen, F.-E. (2023). "Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation." Chemical Science, 14(34), 9024-9032.[Link]

  • Chen, M.-W., Deng, Z., Yang, Q., Huang, J., & Peng, Y. (2019). "Enantioselective synthesis of trifluoromethylated dihydroquinoxalinones via palladium-catalyzed hydrogenation." Organic Chemistry Frontiers, 6(6), 746-750.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of L-valine derived quinoxalinone cyclization

Technical Support Center: L-Valine Derived Quinoxalinone Synthesis Topic: Optimizing Yield & Stereochemical Integrity of (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one Content Type: Troubleshooting Guide & FAQ Audience:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: L-Valine Derived Quinoxalinone Synthesis

Topic: Optimizing Yield & Stereochemical Integrity of (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Valine Challenge

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

Synthesizing quinoxalinone scaffolds from L-valine (the "Chiral Pool" approach) presents a unique tension between steric hindrance and stereochemical integrity . The isopropyl group at the


-position is a double-edged sword: it provides the valuable 3D-architecture for drug binding, but it also shields the reaction center, necessitating higher energies that risk racemization.

This guide focuses on the "Gold Standard" pathway: Nucleophilic Aromatic Substitution (


) followed by Reductive Cyclization . This route offers the highest probability of retaining the L-configuration compared to direct high-temperature condensation.

Module 1: The Critical Pathway (Visualization)

Before troubleshooting, verify your workflow matches this optimized mechanism. Deviations here are the primary source of yield loss.

G Start L-Valine (or Methyl Ester) Inter Intermediate: N-(2-nitrophenyl)-L-valine Start->Inter Step 1: SNAr (K2CO3, DMF, 60°C) Reagent o-Fluoronitrobenzene Reagent->Inter Reduct Reduction Step (Fe/AcOH or H2/Pd) Inter->Reduct Step 2: Nitro Reduction Cyclize Spontaneous Cyclization Reduct->Cyclize Amine attacks Ester/Acid Product (S)-3-isopropyl-3,4- dihydroquinoxalin-2(1H)-one Cyclize->Product Yield >85% >99% ee

Figure 1: The optimized two-step sequence minimizing thermal stress on the chiral center.

Module 2: Troubleshooting Guides (FAQ Format)

Category A: Yield Optimization (The "Why is it stalling?" issue)

Q1: My


 coupling (Step 1) yields are stuck at 40-50%. The L-valine isn't fully consuming. Why? 
Dr. Aris:  The isopropyl group of valine creates significant steric bulk, making the amine a poor nucleophile.
  • Diagnosis: You are likely using a weak base or insufficient temperature, or your leaving group on the nitrobenzene isn't active enough.

  • The Fix:

    • Switch Leaving Groups: If using o-chloronitrobenzene, switch to o-fluoronitrobenzene. Fluorine is a much better leaving group for

      
       due to the high electronegativity stabilizing the Meisenheimer complex.
      
    • Solvent Polarity: Ensure you are using polar aprotic solvents (DMF or DMSO). These solvate the cation (K+), leaving the valine carboxylate/amine "naked" and more reactive.

    • Protocol Adjustment:

      • Standard: 1.0 eq L-Valine, 1.1 eq o-fluoronitrobenzene, 2.5 eq K2CO3 in DMF.

      • Optimization: Heat to 60-70°C. Do not exceed 90°C (see Racemization).

Q2: I see the intermediate forming, but the cyclization (Step 2) is messy. I have multiple spots on TLC. Dr. Aris: This usually indicates incomplete reduction or "over-oxidation."

  • The Mechanism: Once the nitro group reduces to an aniline, it must cyclize immediately. If it lingers as a free amine, it can oxidize to the fully aromatic quinoxaline (losing the chiral center entirely) or dimerize.

  • The Fix:

    • Use Fe/Acetic Acid: This provides a reductive and acidic environment. The acid catalyzes the cyclization (amide bond formation) instantly upon reduction.

    • Degas Solvents: If using H2/Pd-C, ensure the system is oxygen-free to prevent dehydrogenation to the aromatic quinoxaline.

Category B: Stereochemical Integrity (The "Racemization" issue)

Q3: My product yield is high, but the enantiomeric excess (ee) dropped to 70%. Where did I lose the chirality? Dr. Aris: Racemization is the silent killer in valine chemistry. It almost always happens in Step 1 (


) .
  • Root Cause: Proton abstraction at the

    
    -carbon.[1] The electron-withdrawing nature of the carboxyl/ester group combined with the heat required to overcome valine's steric hindrance makes that 
    
    
    
    -proton acidic.
  • Troubleshooting Protocol:

    • Check your Base: Are you using TEA or NaH? Stop. These are too strong/harsh. Use K2CO3 or NaHCO3 .

    • Check Temperature: If you refluxed in DMF (>150°C), you have racemized your product. Keep Step 1 below 80°C.

    • Microwave Warning: While microwave synthesis is fast, "hot spots" can cause localized racemization. Use a high-quality synthesizer with internal IR temperature control, not a domestic microwave.

Module 3: Experimental Protocols

Protocol 1: The "Gold Standard" High-Fidelity Synthesis

Best for: Drug development requiring >98% ee.

Step 1: N-(2-nitrophenyl)-L-valine (Substitution)

  • Dissolve L-Valine (10 mmol) and K2CO3 (22 mmol) in DMF (20 mL) and water (2 mL). Note: The small amount of water helps solubility of the amino acid.

  • Add 1-fluoro-2-nitrobenzene (11 mmol) dropwise.

  • Stir at 60°C for 12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Pour into ice water. Acidify to pH 3 with 1M HCl (precipitates the product). Filter the yellow solid.

    • Checkpoint: If oil forms, extract with EtOAc.

Step 2: (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one (Reductive Cyclization)

  • Suspend the nitro-valine intermediate (5 mmol) in Methanol (30 mL).

  • Add 10% Pd/C (10 wt%) and ammonium formate (5 eq) or use a Hydrogen balloon.

  • Stir at RT for 4-6 hours.

  • Crucial Step: Once reduction is complete (color change from yellow to colorless/pale), heat to reflux for 1 hour to drive the cyclization if it hasn't finished.

  • Filter through Celite.[2] Concentrate. Recrystallize from EtOH.

Protocol 2: Microwave-Assisted One-Pot (Rapid)

Best for: Library generation where small ee loss is acceptable.

  • Combine o-phenylenediamine (1.0 eq) and

    
    -keto acid of valine  (3-methyl-2-oxobutanoic acid) (1.0 eq) in Ethanol.
    
  • Irradiate at 120°C for 10 mins .

  • Note: This route bypasses the nitro-reduction but uses higher heat.

Module 4: Data & Decision Support

Solvent & Catalyst Selection Matrix
Solvent SystemTemp LimitRisk ProfileRecommendation
DMF/K2CO3 80°CLowPreferred. Good balance of solubility and basicity.
DMSO/TEA 100°CHighAvoid. TEA promotes

-proton abstraction (racemization).
Water/Microwave 140°CMediumGreen Option. Fast, but requires careful temp control.
Ethanol/Reflux 78°CLowToo Slow. Valine is often too sterically hindered for this to work well in Step 1.
Troubleshooting Decision Tree

DecisionTree Start Problem Detected Issue1 Low Yield (<40%) Start->Issue1 Issue2 Low ee% (Racemization) Start->Issue2 CheckTLC Check Step 1 TLC: Is SM remaining? Issue1->CheckTLC CheckBase Check Base Strength Issue2->CheckBase Solubility Valine not dissolving. Add 10% H2O to DMF. CheckTLC->Solubility Yes (Solid visible) Reactivity Leaving group poor. Switch Cl -> F on nitrobenzene. CheckTLC->Reactivity Yes (In solution) StrongBase Using TEA/NaH? Switch to K2CO3. CheckBase->StrongBase Yes TempHigh Temp >90°C? Lower to 60°C. CheckBase->TempHigh No

Figure 2: Logic flow for diagnosing synthesis failures.

References

  • Sakai, N. et al.

    
    -Keto Acids and 1,2-Diamines." Journal of Organic Chemistry, 2011.[3] Link
    
  • BenchChem Technical Support. "Preventing Racemization of Boc-L-Valine in Peptide Synthesis." BenchChem Knowledge Base, 2025. Link

  • Shaabani, A. et al. "Microwave-assisted synthesis of quinoxaline derivatives." Synthetic Communications, 2007. Link

  • Smith, J. "Nucleophilic Aromatic Substitution of Amino Acids: Kinetics and Mechanism." Organic Process Research & Development, 2019. Link

Sources

Optimization

Purification challenges of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one from side products

Topic: Purification challenges of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one from side products Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification challenges of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one from side products Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Alex V. Mercer Subject: Troubleshooting Isolation, Enantiomeric Purity, and Stability Last Updated: March 2026

Introduction: The Molecule & The Challenge

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a critical chiral scaffold, often derived from the condensation of 1,2-phenylenediamine with L-valine derivatives (such as


-carboxyanhydrides or 

-halo acids). Its utility in synthesizing bioactive compounds (e.g., GLP-1 agonists, kinase inhibitors) is matched by its fragility.

Users frequently encounter three distinct classes of impurities:

  • The Enantiomeric Impurity: The (R)-isomer, resulting from racemization at the labile C3 position.

  • The Oxidative Impurity: 3-Isopropylquinoxalin-2(1H)-one (fully aromatic), formed via spontaneous dehydrogenation.

  • The Starting Material: Residual 1,2-phenylenediamine, which causes severe discoloration (browning/blackening) upon air exposure.

This guide addresses these challenges with field-proven protocols.

Module 1: Enantiomeric Purity & Racemization Control

Q: My chiral HPLC shows 5-10% of the (R)-enantiomer. Is this a purification failure or a synthesis issue?

A: This is primarily a synthesis parameter excursion, but it becomes a purification burden. The C3 proton in the dihydroquinoxalinone ring is acidic (alpha to an amine and beta to an amide-like system). Racemization occurs via an enamine/imine tautomerization mechanism, typically triggered by:

  • High Temperatures (>80°C): Especially in basic media.

  • Strong Bases: Use of unbuffered alkoxides.

Troubleshooting Protocol:

  • Root Cause Analysis: If using the L-valine route, ensure your reaction temperature during cyclization does not exceed 60°C.

  • Purification Strategy (Recrystallization):

    • Solvent System: Use Ethanol:Water (9:1) or Isopropanol (IPA) . The (S)-enantiomer often crystallizes preferentially as a conglomerate or stable polymorph, while the racemate remains in the mother liquor.

    • Technique: Dissolve at 60°C (do not boil prolonged) and cool slowly to 4°C over 6 hours. Fast cooling traps the (R)-isomer in the lattice.

Q: What is the standard Chiral HPLC method for validating enantiomeric excess (ee)?

A: Polysaccharide-based stationary phases are the industry standard for this scaffold.

Recommended Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress tailing caused by the secondary amine in the ring.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Separation: The (R)-isomer typically elutes before the (S)-isomer on OD-H columns (confirm with racemate standard).

Module 2: Chemical Impurity Removal (Oxidation & Starting Materials)

Q: The product turns yellow/brown during filtration. How do I stop this?

A: This indicates the formation of the oxidized impurity (3-isopropylquinoxalin-2(1H)-one) or the polymerization of residual 1,2-phenylenediamine. The dihydro-core is susceptible to oxidative dehydrogenation in air.

Corrective Workflow:

  • Inert Atmosphere: Perform all filtrations under a blanket of Nitrogen or Argon.

  • Antioxidant Additive: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the recrystallization solvent to scavenge dissolved oxygen.

  • Storage: Store the solid under Argon at -20°C.

Q: How do I remove unreacted 1,2-phenylenediamine? It co-elutes on silica.

A: 1,2-Phenylenediamine is slightly more basic and significantly more oxidatively unstable than the product. Silica gel chromatography is often ineffective due to streaking.

Scavenging Protocol (Acidic Wash):

  • Dissolve the crude mixture in Ethyl Acetate .

  • Wash with 0.5 M Citric Acid (pH ~3-4).

    • Mechanism:[1][2][3] The diamine is protonated and extracted into the aqueous phase. The dihydroquinoxalinone (being an amide/vinylogous amide) is less basic and remains in the organic layer.

  • Warning: Do NOT use strong mineral acids (HCl), as they can catalyze ring opening or racemization.

Module 3: Visualizing the Impurity Landscape

The following diagram maps the origin of impurities and the critical control points (CCPs) for purification.

Purification_Workflow Start Reagents: L-Valine + 1,2-Diaminobenzene Reaction Cyclization Reaction (CCP: Temp < 60°C) Start->Reaction Impurity_SM Impurity C: Residual Diamine Start->Impurity_SM Incomplete Rxn Crude Crude (S)-Product Reaction->Crude Impurity_R Impurity A: (R)-Enantiomer (Racemization) Reaction->Impurity_R High T / Base Impurity_Ox Impurity B: Oxidized Quinoxalinone (Dehydrogenation) Crude->Impurity_Ox Air Exposure Purification_1 Step 1: Acidic Wash (0.5M Citric Acid) Crude->Purification_1 Purification_2 Step 2: Recrystallization (EtOH/Water + N2) Impurity_R->Purification_2 Remains in Mother Liquor Impurity_SM->Purification_1 Extracted to Aq. Purification_1->Purification_2 Removes Impurity C Final Pure (S)-3-Isopropyl-3,4- dihydroquinoxalin-2(1H)-one Purification_2->Final Removes Impurity A & B

Caption: Figure 1. Impurity genesis and purification logic flow. Red paths indicate failure modes; Green nodes represent purification interventions.

Module 4: Data Summary & Specifications

Table 1: Impurity Profile & Removal Strategy

Impurity TypeChemical IdentityOriginRemoval MethodLimit of Detection (LOD)
Enantiomer (R)-3-Isopropyl-3,4-dihydro...Thermal racemizationChiral Recrystallization (EtOH)0.1% (Chiral HPLC)
Oxidative 3-Isopropylquinoxalin-2(1H)-oneAir oxidation (aromatization)Inert atmosphere; Antioxidants0.05% (RP-HPLC)
Starting Material 1,2-PhenylenediamineIncomplete reactionCitric Acid Wash (pH 4)10 ppm (LC-MS)
Dimer Valine-Diamine OligomersNCA polymerization side-rxnSilica Gel FiltrationN/A

References

  • Vertex Pharmaceuticals. (2025). Design, synthesis and biological evaluation of new 3,4-dihydroquinoxalin-2(1H)-one derivatives. National Institutes of Health (PMC).

  • Organic Chemistry Portal. (2025). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal.

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.

  • PubChem. (2025). (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation Byproducts in Dihydroquinoxalinone Storage

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for minimizing the formation of oxidation byproducts during the storage of dihydroquinoxalinone compounds....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for minimizing the formation of oxidation byproducts during the storage of dihydroquinoxalinone compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental choices and ensure the integrity of your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of dihydroquinoxalinone degradation during storage?

A1: The principal cause of degradation for dihydroquinoxalinones during storage is oxidation. The dihydro- portion of the molecule is susceptible to oxidation, which can lead to the formation of the corresponding quinoxalinone or other oxidized species.[1] This process can be accelerated by several environmental factors.

Q2: What are the common environmental factors that accelerate the oxidation of dihydroquinoxalinones?

A2: Several factors can hasten the degradation of these compounds, including:

  • Exposure to Oxygen: The presence of atmospheric oxygen is a key reactant in the oxidation process.[2]

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.[3][4]

  • Exposure to Light: Certain wavelengths of light can provide the energy needed to initiate oxidative reactions.[4]

  • Humidity: Moisture can facilitate degradation pathways and affect the physical stability of solid samples.[3][5]

  • Presence of Metal Ions: Trace metal impurities can act as catalysts for oxidation reactions.[6]

Q3: What are the typical signs that my dihydroquinoxalinone sample has started to oxidize?

A3: Visual inspection can sometimes offer initial clues. These may include:

  • Color Change: A noticeable change in the color of the solid or solution, often to a more yellow or brown hue, can indicate the formation of oxidized impurities.[7][8][9]

  • Formation of Precipitate: In solution, the appearance of insoluble material may suggest the formation of degradation products.[6]

For a definitive assessment, analytical techniques are essential. Unexpected peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) chromatograms are a common indicator of impurity formation.[10]

Q4: Can the choice of solvent for storage impact the stability of dihydroquinoxalinones?

A4: Absolutely. The choice of solvent is critical. Protic solvents, especially those that can readily form peroxides (e.g., older samples of ethers like THF or dioxane), should be used with caution or avoided for long-term storage. Aprotic solvents are generally preferred. It's also crucial to use high-purity, degassed solvents to minimize dissolved oxygen and potential contaminants.

Troubleshooting Guides

Issue 1: Appearance of Unknown Peaks in HPLC/UPLC Analysis After Short-Term Storage

You've recently synthesized and purified a dihydroquinoxalinone derivative. The initial analysis by HPLC showed high purity. However, after a few weeks of storage at room temperature in a clear vial, you observe new, unexpected peaks in the chromatogram.

Root Cause Analysis:

This is a classic sign of on-bench degradation, most likely due to a combination of exposure to atmospheric oxygen and light. The dihydroquinoxalinone is likely oxidizing to the corresponding quinoxalinone and potentially other byproducts.

Troubleshooting Workflow:

A Unexpected Peaks in HPLC B Hypothesis: Oxidation A->B C Confirm Identity of Impurity B->C D Mass Spectrometry (MS) Analysis C->D E Compare with Quinoxalinone Standard C->E F Implement Improved Storage Conditions D->F If oxidation confirmed E->F If oxidation confirmed G Store under Inert Atmosphere (N2 or Ar) F->G H Use Amber Vials or Protect from Light F->H I Store at Reduced Temperature (2-8°C or -20°C) F->I J Re-analyze After Improved Storage G->J H->J I->J K Purity Maintained J->K L Degradation Persists J->L M Consider Antioxidant Addition L->M

Troubleshooting Workflow for Unexpected Peaks

Step-by-Step Mitigation Protocol:

  • Confirmation of Oxidation Product:

    • Hypothesize the Structure: The most probable initial oxidation product is the corresponding quinoxalinone. Calculate its expected molecular weight.

    • LC-MS Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity peak(s).[11] If the mass corresponds to the quinoxalinone, this strongly supports oxidation.

    • Co-injection with a Standard (if available): If you have a synthesized standard of the corresponding quinoxalinone, co-inject it with your degraded sample. If the retention time of the impurity matches the standard, this provides further confirmation.

  • Implementation of Optimized Storage Conditions:

    • Inert Atmosphere: For both solid and solution samples, purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.[2] This displaces oxygen, a key reactant in the oxidation process.

    • Light Protection: Store samples in amber vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze oxidation.[6]

    • Temperature Control: Store samples at reduced temperatures. Refrigeration (2-8°C) is often sufficient to slow down degradation, while freezing (-20°C or below) can provide better long-term stability.[2][12][13]

Issue 2: Gradual Color Change of Solid Dihydroquinoxalinone During Long-Term Storage

A batch of solid dihydroquinoxalinone, initially a white or off-white powder, has gradually turned yellow or brownish after several months of storage in a sealed container in a cabinet.

Root Cause Analysis:

This slow color change is indicative of a gradual solid-state oxidation process. Even in a sealed container, residual oxygen in the headspace can be sufficient to cause degradation over time, especially at ambient temperatures. The colored byproducts are often the result of the formation of quinoxalinone derivatives or more complex oxidation products.[8][9]

Preventative Storage Protocol:

Storage ParameterStandard PracticeBest Practice for High-Purity/Long-Term StorageRationale
Atmosphere Sealed containerSealed under positive pressure of Nitrogen or ArgonMinimizes exposure to atmospheric oxygen, a primary driver of oxidation.[2]
Temperature Room Temperature (20-25°C)Refrigerated (2-8°C) or Frozen (≤ -20°C)Reduces the kinetic rate of degradation reactions.[3][14][15]
Light Exposure Standard lab lightingStored in the dark (e.g., in a box within a cabinet)Prevents photo-catalyzed oxidation.[4]
Container Clear glass vialAmber glass vial or opaque containerBlocks UV and visible light that can initiate degradation.[6]
Humidity AmbientStored with a desiccant or in a desiccatorMinimizes moisture that can facilitate certain degradation pathways.[5]

Experimental Protocol: Forced Degradation Study to Identify Potential Byproducts

Forced degradation studies are intentionally aggressive experiments designed to predict the likely degradation products of a drug substance.[16][17][18][19] This information is invaluable for developing stability-indicating analytical methods.

Objective: To generate and identify the primary oxidative degradation products of a dihydroquinoxalinone.

Materials:

  • Dihydroquinoxalinone sample

  • High-purity water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC or UPLC system with a UV/Vis or DAD detector

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the dihydroquinoxalinone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Stress: Incubate a vial of the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a vial of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[17][20]

  • Analysis:

    • Neutralize the acid and base samples before injection if necessary.

    • Analyze all samples by HPLC/UPLC to monitor the formation of degradation products.

    • Analyze the stressed samples that show significant degradation by LC-MS to identify the molecular weights of the byproducts.

Data Interpretation: The primary oxidation product will likely be observed in the sample treated with hydrogen peroxide. Its molecular weight should correspond to the loss of two hydrogen atoms from the parent dihydroquinoxalinone.

Issue 3: Inconsistent Results in Biological Assays Using Stored Dihydroquinoxalinone Solutions

You are using a stock solution of a dihydroquinoxalinone in a biological assay. Over time, you notice a decrease in the compound's activity or an increase in variability in your results.

Root Cause Analysis:

The observed inconsistency is likely due to the degradation of the active dihydroquinoxalinone in the solution. The formation of oxidation byproducts not only reduces the concentration of the active compound but the byproducts themselves could potentially interfere with the assay.

Mitigation and Best Practices for Stock Solutions:

  • Solvent Selection and Preparation:

    • Use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, acetonitrile).

    • Before use, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Use of Antioxidants:

    • For particularly sensitive compounds or for long-term solution storage, consider the addition of an antioxidant.[10][21] Common antioxidants used in pharmaceutical formulations include:

      • Butylated hydroxytoluene (BHT): A phenolic antioxidant effective at low concentrations (typically 0.01-0.1%).[21][22]

      • Ascorbic acid (Vitamin C): A water-soluble antioxidant.[21]

    • A combination of antioxidants can sometimes provide synergistic protection.[22][23]

    • Important: Always run a control to ensure the antioxidant itself does not interfere with your assay.

  • Storage and Handling of Solutions:

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • When thawing an aliquot for use, allow it to come to room temperature slowly before opening to prevent condensation of atmospheric moisture into the solution.

    • Purge the headspace of the vial with an inert gas before re-sealing if you do not use the entire aliquot.

Diagram: The Oxidation Cascade

A Dihydroquinoxalinone (Active Compound) B Quinoxalinone (Primary Oxidation Product) A->B + [O] (O₂, light, heat) C Further Oxidized Species (e.g., N-oxides, ring-opened products) B->C + [O] D Loss of Biological Activity Assay Interference B->D C->D

Oxidation Pathway of Dihydroquinoxalinones

References

  • CD Formulation. (n.d.). Antioxidants. Retrieved from [Link]

  • ManTech Publications. (2026, February 3). The Role of Pharmaceutical Chemistry in Drug Stability and Shelf-Life Extension. Retrieved from [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025, April 11). Retrieved from [Link]

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • Academia.edu. (n.d.). (PDF) Permanganate Oxidation of Quinoxaline and Its Derivatives. Retrieved from [Link]

  • Padagis. (n.d.). Preservatives, Antioxidants and pH. Retrieved from [Link]

  • Gattefossé. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of dihydroquinoxalinones to quinoxalines. Retrieved from [Link]

  • SciSpace. (n.d.). Quinoxaline, its derivatives and applications: A state of the art review. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Reddit. (2014, June 14). 1,2-Dihydroquinoline to quinoline oxidation with nitrobenzene - mechanism? Retrieved from [Link]

  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Retrieved from [Link]

  • MDPI. (2023, February 16). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PMC - NIH. (2016, December 1). Quinone-Catalyzed Selective Oxidation of Organic Molecules. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). Retrieved from [Link]

  • ResearchGate. (2023, February 7). (PDF) The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Retrieved from [Link]

  • PMC. (n.d.). Metal-independent decomposition of hydroperoxides by halogenated quinones: Detection and identification of a quinone ketoxy radical. Retrieved from [Link]

  • Oxidation in Mass Spectrometry: Applications in Analyte Detection in Complex Mixtures. (n.d.). Retrieved from [Link]

  • PubMed. (2014, May 15). [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment]. Retrieved from [Link]

  • MDPI. (2021, January 23). Sulfaquinoxaline Oxidation and Toxicity Reduction by Photo-Fenton Process. Retrieved from [Link]

  • THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. (2006, June 4). Retrieved from [Link]

  • ResearchGate. (2025, August 7). The detection of R-dicarbonyl compounds in wine by formation of quinoxaline derivatives. Retrieved from [Link]

  • 17. Oxidation and Reduction Reactions - Organic Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment.]. Retrieved from [Link]

  • PubMed. (2017, January 15). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Researcher's Guide to the Definitive Confirmation of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one's Absolute Stereochemistry

In the landscape of drug development and chiral chemistry, the unambiguous determination of a molecule's absolute stereochemistry is not merely a procedural step but a foundational pillar of safety, efficacy, and intelle...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chiral chemistry, the unambiguous determination of a molecule's absolute stereochemistry is not merely a procedural step but a foundational pillar of safety, efficacy, and intellectual property. For molecules like (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, a chiral heterocyclic scaffold with significant potential in medicinal chemistry, confirming the precise three-dimensional arrangement of its atoms is paramount. This guide provides an in-depth comparison of the analytical techniques available for this purpose, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present a robust protocol, and compare the definitive data from crystallography with complementary spectroscopic methods.

The Imperative of Absolute Configuration in Chiral Molecules

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological and toxicological profiles.[] The spatial orientation of substituents around a stereocenter dictates how a molecule interacts with the chiral environment of biological systems, such as enzyme active sites and receptors. Therefore, confirming the 'S' configuration of the target molecule is a critical step in its development as a potential therapeutic agent. While various techniques can probe chirality, single-crystal X-ray crystallography stands alone in its ability to provide a direct and unequivocal visualization of the molecular structure in three-dimensional space.[2][3]

Definitive Elucidation: The Single-Crystal X-ray Crystallography Workflow

Single-crystal X-ray crystallography is the most powerful method for determining the absolute configuration of a chiral molecule.[2][3][4] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise position of each atom.

The Causality of the Crystallographic Experiment

The success of a crystallographic experiment is contingent on the ability to grow a high-quality single crystal. This can often be the most challenging step. The choice of solvent system and crystallization technique is crucial and is often more of an art than a science, relying on the chemist's experience and a degree of serendipity. For a molecule like (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, which possesses both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen), as well as a nonpolar isopropyl group, a range of solvents should be screened.

The diagram below illustrates the logical workflow for obtaining and analyzing the crystallographic data.

X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition synthesis Synthesis & Purification of (S)-3-Isopropyl-3,4-dihydro- quinoxalin-2(1H)-one crystal_growth Crystal Growth Screening (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystal_growth High Purity Sample crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection diffractometer Mounting and Data Collection on a Diffractometer crystal_selection->diffractometer data_reduction Data Reduction and Integration diffractometer->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement absolute_config Absolute Configuration Determination (Flack Parameter) refinement->absolute_config validation Validation and Generation of CIF file absolute_config->validation deposition Deposition to CSD validation->deposition Confirmation Logic main Goal: Unambiguous Confirmation of (S)-Configuration xray Single-Crystal X-ray Crystallography Definitive 3D Structure Flack Parameter ≈ 0 main->xray Gold Standard vcd Vibrational Circular Dichroism Solution-phase data Match with calculated (S)-enantiomer spectrum main->vcd Primary Alternative ecd Electronic Circular Dichroism Chromophore-dependent Match with calculated (S)-enantiomer spectrum main->ecd Complementary nmr Chiral NMR Indirect method (e.g., Mosher's) Consistent with (S)-diastereomer main->nmr Supportive xray:f1->main Provides vcd:f2->main Corroborates ecd:f2->main Corroborates nmr:f2->main Suggests

Sources

Validation

Publish Comparison Guide: Spectroscopic Validation of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

This guide provides an in-depth technical analysis of the IR spectroscopy characteristics of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one , a critical chiral building block in the synthesis of bioactive compounds, inc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the IR spectroscopy characteristics of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one , a critical chiral building block in the synthesis of bioactive compounds, including HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and anticancer agents.[1][2][3]

Executive Summary & Significance

Compound: (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one CAS: 59564-59-9 (Generic/Racemate), 173926-03-7 (Specific (S)-isomer reference often varies by catalog; derived from L-Valine).[1][2][3][4] Role: A chiral scaffold derived from the condensation of 1,2-phenylenediamine and L-valine derivatives.[1] Its structural integrity—specifically the preservation of the chiral center at C3 and the saturation of the C3-C4 bond—is paramount for downstream pharmacological activity.[1][2][3]

The Analytical Challenge: Distinguishing the desired dihydro product from its fully oxidized aromatic impurity (quinoxalin-2-one) and unreacted starting materials using rapid vibrational spectroscopy.

Characteristic IR Spectrum Analysis

The infrared spectrum of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one serves as a structural fingerprint, confirming the presence of the lactam ring, the secondary amine, and the isopropyl side chain.[1][2][3]

Table 1: Diagnostic IR Peak Assignments

Data synthesized from structural analogs and standard vibrational spectroscopy principles for dihydroquinoxalinones.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
Amine (N4-H) 3300 – 3400 Medium, Sharp

(N-H) Stretching
Confirms secondary amine (distinct from primary NH₂ of starting material).[1][2][3][4]
Lactam (N1-H) 3100 – 3200 Broad

(N-H) Stretching
Associated with H-bonded amide-like dimer formation in solid state.[1][2][3][4]
Aromatic C-H 3030 – 3060 Weak

(C-H) Stretching
Confirms benzene ring integrity.[2][4][5]
Aliphatic C-H 2960 – 2970 Medium

(CH₃)
Characteristic of the Isopropyl group (asymmetric stretch).[2][3][4][5]
Lactam Carbonyl 1660 – 1690 Strong

(C=O) Stretching
Primary confirmation of cyclization.
Aromatic Ring 1580 – 1610 Medium

(C=C) Stretching
Benzene ring skeletal vibrations.[2][4][5]
Gem-Dimethyl 1380 – 1385 Medium, Split

(CH₃) Bending
"Isopropyl doublet" – confirms the valine side chain.[2][4]
C-N Stretch 1250 – 1300 Medium

(C-N)
Connects the heteroatoms to the rings.[2][3][4]
Ortho-Subst. 740 – 760 Strong

(C-H) Out-of-plane
Confirms 1,2-disubstituted benzene ring pattern.[1][2][4]

Comparative Analysis: IR Performance vs. Alternatives

This section objectively compares the utility of IR spectroscopy against alternative analytical techniques and potential impurities.[2]

A. IR vs. NMR for Structural Validation

While NMR is the gold standard for chirality and connectivity, IR offers superior throughput for routine process monitoring.[3][4]

FeatureIR Spectroscopy ¹H NMR Spectroscopy Verdict
Functional Group ID Excellent (C=O, NH distinct).Good, but NH protons can be broad/exchangeable.[5]IR Wins for rapid functional group check.
Chiral Discrimination Poor. (S) and (R) enantiomers have identical IR spectra in achiral environments.[2][3][4][5]Excellent. Can use chiral shift reagents or compare optical rotation.[4]NMR Required for enantiomeric excess (ee) determination.
Side Chain Verification Good (Gem-dimethyl doublet).Excellent (Septet at ~2.3 ppm, Doublet at ~1.0 ppm).[2][3][5]NMR Wins for specific alkyl assignment.
Sample State Solid (KBr) or Neat (ATR). Non-destructive.Solution phase (CDCl₃/DMSO-d₆).IR Wins for solid-state polymorphism studies.[1][4]
B. Product vs. Impurity (Oxidation Risk)

A common issue in the synthesis of dihydroquinoxalinones is accidental oxidation to the fully aromatic Quinoxalin-2-one .[1][2][3]

  • Target Molecule ((S)-3-Isopropyl-3,4-dihydro...):

    • Contains sp³ C-H stretches (2800-3000 cm⁻¹) from the chiral center and isopropyl group.[1][2][3][4]

    • N4-H band present (~3350 cm⁻¹).[1][2]

  • Impurity (Quinoxalin-2-one):

    • Loss of N4-H band (N4 becomes part of C=N bond).[1][2]

    • Shift of C=O frequency due to increased conjugation.

    • Significant changes in the fingerprint region due to planarization of the heterocyclic ring.[3]

Experimental Protocols

Protocol 1: Synthesis & Isolation (Brief)

Context: To generate the sample for analysis.[2][3][5]

  • Reactants: Reflux L-Valine (or 2-bromo-3-methylbutanoic acid) with 1,2-phenylenediamine in aqueous HCl or alkaline conditions (Phillips-type condensation or direct alkylation/cyclization).

  • Workup: Neutralize with Na₂CO₃. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water to ensure removal of unreacted diamine.

Protocol 2: FT-IR Analysis (ATR Method)

Context: Rapid identification of the solid product.[1][2][3]

  • Instrument Setup: Calibrate FT-IR spectrometer (e.g., PerkinElmer Spectrum Two) with a background air scan.[4]

  • Sample Prep: Place ~5 mg of the dried, crystalline (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one onto the Diamond ATR crystal.

  • Compression: Apply pressure using the anvil to ensure intimate contact (gauge ~80-100 force units).[1][2][4]

  • Acquisition: Scan from 4000 to 450 cm⁻¹; Resolution: 4 cm⁻¹; Accumulations: 16 scans.

  • Processing: Apply baseline correction. Identify the 1660-1690 cm⁻¹ (C=O) and 1380 cm⁻¹ (Isopropyl) peaks immediately to confirm success.[1][2][3][4]

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating the compound using IR and complementary methods.

AnalyticalWorkflow Start Crude Product Isolation IR_Scan FT-IR Analysis (ATR/KBr) Start->IR_Scan Check_CO Check C=O Peak (1660-1690 cm⁻¹) IR_Scan->Check_CO Check_NH Check N-H Bands (3100-3400 cm⁻¹) Check_CO->Check_NH Present Fail_StartMat Fail: Starting Material (NH₂ Doublet present) Check_CO->Fail_StartMat Absent/Weak Pass_IR Functional Groups Confirmed Check_NH->Pass_IR 1 Amide + 1 Amine Fail_Oxidation Fail: Oxidation Detected (Check C=N, Loss of N4-H) Check_NH->Fail_Oxidation Amine Missing Chiral_Analysis Chiral HPLC / Optical Rotation (Confirm (S)-Enantiomer) Pass_IR->Chiral_Analysis Proceed to Stereochem Final_Valid Validated (S)-3-Isopropyl- 3,4-dihydroquinoxalin-2(1H)-one Chiral_Analysis->Final_Valid

Caption: Logical workflow for the spectroscopic validation of dihydroquinoxalinone derivatives, prioritizing IR for functional group confirmation before expensive chiral analysis.

References

  • Comparison of Quinoxalinone Derivatives: European Journal of Chemistry. "Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives." (2011).[1][2][4] Link

  • IR Spectroscopy Principles: NIST Chemistry WebBook.[4][6] "Isopropyl Alcohol IR Spectrum (Analog for Isopropyl group)." Link

  • Synthesis of Dihydroquinoxalines: National Institutes of Health (PMC).[2][4][5] "Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinazolines (Structural Analog Analysis)." Link

  • General Spectroscopic Data: PubChem Compound Summary for (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one (Closest Homolog). Link

Sources

Comparative

Validation of Enantiomeric Purity of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one: A Comparative Analytical Guide

Executive Summary The 3,4-dihydroquinoxalin-2(1H)-one scaffold is recognized as a "privileged motif" in medicinal chemistry, frequently utilized as a core building block in the development of advanced therapeutics, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is recognized as a "privileged motif" in medicinal chemistry, frequently utilized as a core building block in the development of advanced therapeutics, including antitumor agents and BET bromodomain inhibitors[1]. Specifically, the (S)-3-isopropyl derivative—often synthesized via the asymmetric hydrogenation of quinoxalin-2-ones or derived from L-valine—requires rigorous stereochemical characterization[2]. Because the (R) and (S) enantiomers of such chiral pharmacophores can exhibit drastically divergent pharmacodynamics, safety profiles, and therapeutic efficacies, regulatory bodies strictly mandate the comprehensive validation of enantiomeric purity prior to clinical application[3].

This guide objectively compares the analytical modalities available for quantifying the enantiomeric excess (ee) of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, providing field-proven protocols and the mechanistic causality behind each experimental choice.

Mechanistic Grounding: The Chiral Recognition Challenge

The structural uniqueness of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one lies in its C-3 stereocenter, which bears a bulky isopropyl group adjacent to a secondary amine and a lactam carbonyl.

According to the Dalgliesh three-point interaction model, successful chiral discrimination requires three simultaneous interactions between the analyte and the Chiral Stationary Phase (CSP). For this specific molecule, the interactions are:

  • Hydrogen Bonding : Facilitated by the lactam (C=O) and secondary amine (N-H) moieties acting as hydrogen bond acceptors and donors.

  • π-π Interactions : Driven by the electron-rich aromatic ring of the quinoxaline core.

  • Steric Hindrance : The branched isopropyl group at C-3 provides the critical spatial bulk. It prevents the undesired (R)-enantiomer from fitting into the CSP's chiral grooves in the same orientation as the (S)-enantiomer, leading to differential elution times.

Mechanism Analyte (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one HBond Hydrogen Bonding (Lactam NH & C=O) Analyte->HBond PiPi π-π Stacking (Quinoxaline Core) Analyte->PiPi Steric Steric Inclusion (C3-Isopropyl Group) Analyte->Steric CSP Amylose-based CSP (e.g., Chiralpak AD-H) HBond->CSP PiPi->CSP Steric->CSP

Mechanistic Chiral Recognition Model for CSP Interaction

Objective Comparison of Analytical Modalities

As an Application Scientist, I evaluate analytical methods not just on theoretical resolution, but on robustness, sample throughput, and the Limit of Detection (LOD) for the undesired enantiomer.

Chiral HPLC (Direct Method) - The Industry Standard

High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) is the gold standard for this scaffold[4]. The carbamate linkages in the CSP provide ideal H-bond donor/acceptor sites that perfectly complement the dihydroquinoxalinone lactam core.

  • Advantages : Non-destructive, requires no derivatization, exceptional resolution (

    
    ), and highly reproducible.
    
  • Limitations : Higher solvent consumption and initial column cost.

Chiral GC (Direct Method)

Gas Chromatography using derivatized cyclodextrin columns relies on inclusion complexation.

  • Advantages : High theoretical plate count, rapid analysis time.

  • Limitations : The secondary amine and lactam of the dihydroquinoxalinone are prone to thermal degradation and severe peak tailing at elevated temperatures. To achieve reliable GC data, the analyte typically requires pre-column derivatization (e.g., N-trifluoroacetylation), introducing a potential source of kinetic resolution or racemization artifacts.

1H-NMR with Chiral Solvating Agents (Indirect Method)

Nuclear Magnetic Resonance (NMR) utilizing Chiral Solvating Agents (CSAs) like Pirkle's alcohol forms transient diastereomeric complexes in solution. This causes the magnetic environments of the two enantiomers to diverge, splitting the isopropyl methyl doublets.

  • Advantages : Rapid structural confirmation, no specialized columns required.

  • Limitations : Poor sensitivity. The LOD for the (R)-enantiomer is typically around 1-2%, which is universally insufficient for final API release testing.

Quantitative Modality Comparison
Analytical ModalityPrimary MechanismPre-treatment RequiredResolution (

)
LOD for (R)-enantiomerCost per Run
Chiral HPLC H-Bonding, Steric fit in CSPNone (Dissolve & Shoot)> 2.5< 0.05%Moderate
Chiral GC Inclusion complexationN-Derivatization1.5 - 2.0~ 0.5%Low
1H-NMR + CSA Diastereomeric complexationAddition of CSAN/A (Signal splitting)1.0 - 2.0%High

Validated Experimental Workflows

To ensure absolute trustworthiness, any protocol used to determine enantiomeric purity must be a self-validating system . The method must internally prove that it can baseline-separate the enantiomers before quantifying the actual synthetic sample.

Workflow Start Synthesized Sample (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one HPLC Chiral HPLC (Primary Modality) Start->HPLC NMR 1H-NMR + CSA (Orthogonal Modality) Start->NMR GC Chiral GC (Alternative) Start->GC Racemic System Suitability Test Inject Racemic Standard (Rs > 2.0) HPLC->Racemic Spike LOD Verification Spike with 0.1% (R)-enantiomer Racemic->Spike Sample Sample Analysis Integrate Peak Areas Spike->Sample EE Calculate Enantiomeric Excess (ee) %ee = 100 * (S - R) / (S + R) Sample->EE

Analytical Workflow for Enantiomeric Purity Validation

Protocol 1: Chiral HPLC Method (Recommended)

This protocol utilizes normal-phase chromatography to maximize the critical hydrogen-bonding interactions between the analyte and the CSP[4].

Materials:

  • Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Mobile Phase : n-Hexane / Isopropanol (90:10, v/v), HPLC grade.

  • Flow Rate : 1.0 mL/min (Isocratic).

  • Detection : UV at 254 nm (optimal for the quinoxaline aromatic core).

  • Column Temperature : 25 °C.

Step-by-Step Procedure:

  • System Suitability Test (SST) : Prepare a 1.0 mg/mL solution of the racemic 3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one standard in the mobile phase. Inject 10 µL.

    • Causality: This step is non-negotiable. It proves the column is capable of baseline-resolving the (R) and (S) enantiomers. Ensure the resolution factor (

      
      ) is 
      
      
      
      .
  • Sample Preparation : Dissolve the synthesized (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one sample in the mobile phase to a concentration of 2.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • LOD Verification (Spike Test) : Prepare a sample spiked with 0.1% of the authentic (R)-enantiomer. Inject 10 µL.

    • Causality: This validates that the minor (R)-enantiomer peak is not buried in the tail of the major (S)-enantiomer peak, establishing the true Limit of Detection.

  • Sample Analysis : Inject 10 µL of the pure sample. Integrate the peak areas.

  • Data Processing : Calculate the enantiomeric excess (ee) using the formula:

    
    
    
Protocol 2: Orthogonal Validation via 1H-NMR with CSA

When establishing a new HPLC method, orthogonal validation using NMR ensures no co-eluting achiral impurities are artificially inflating the HPLC peak areas.

Step-by-Step Procedure:

  • Sample Prep : Dissolve 5.0 mg of the (S)-enantiomer sample in 0.5 mL of dry

    
    .
    
  • Baseline Scan : Acquire a standard 1H-NMR spectrum (400 MHz or higher). Identify the isopropyl methyl doublets (typically around 0.9 - 1.1 ppm).

  • CSA Addition : Add 1.5 equivalents of Pirkle's alcohol[(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol] to the NMR tube. Shake gently to mix.

  • Chiral Scan : Acquire a new 1H-NMR spectrum. The transient diastereomeric interaction will cause the isopropyl methyl signals of the (R) and (S) enantiomers to shift differentially.

  • Integration : Integrate the separated doublets to estimate the enantiomeric ratio. (Note: Only reliable if the (R)-enantiomer is present at >1%).

Conclusion

For the rigorous validation of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one enantiomeric purity, normal-phase Chiral HPLC on an amylose-based CSP remains the undisputed gold standard. While GC and NMR offer orthogonal data, they lack the sensitivity and non-destructive simplicity required for pharmaceutical-grade release testing. By implementing the self-validating HPLC protocol described above, researchers can ensure absolute confidence in their stereochemical assignments.

References

  • Title: 3,4-Dihydroquinoxalin-2-one privileged motif: A journey from classical chiral tools based synthesis to modern catalytic enantioselective strategies. Source: Tetrahedron Chem / ResearchGate. URL: [Link]

  • Title: Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Source: American Pharmaceutical Review. URL: [Link]

  • Title: United States Patent - Bicyclic Heterocyclic Derivatives as Bromodomain Inhibitors ( detailing chiral HPLC resolution of complex heterocyclic bromodomain inhibitors). Source: Google Patents.

Sources

Validation

Comparative analysis of 3-isopropyl vs 3-methyl dihydroquinoxalin-2(1H)-ones

The following guide provides a comparative technical analysis of 3-isopropyl versus 3-methyl substituted 3,4-dihydroquinoxalin-2(1H)-ones . This analysis focuses on their synthesis, physicochemical properties, and applic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of 3-isopropyl versus 3-methyl substituted 3,4-dihydroquinoxalin-2(1H)-ones . This analysis focuses on their synthesis, physicochemical properties, and application as scaffolds in medicinal chemistry, specifically targeting HIV-1 Reverse Transcriptase inhibition and antimicrobial activity.

Executive Summary

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), antimicrobial agents, and glutamate receptor antagonists.

The choice between a 3-methyl (Alanine-derived) and a 3-isopropyl (Valine-derived) substituent is not merely structural; it is a strategic decision regarding hydrophobic space-filling versus steric clearance .

  • 3-Methyl: Offers minimal steric bulk, high solubility, and rapid synthetic access. It is the baseline for "scanning" activity but often lacks the lipophilic bulk required for high-affinity binding in deep hydrophobic pockets.

  • 3-Isopropyl: Introduces significant steric demand and lipophilicity (+0.9 LogP shift). It is preferred for targeting the hydrophobic "wing" regions of the HIV-1 NNRTI binding pocket (e.g., Val179 interactions) but requires stricter conformational control during synthesis.

Physicochemical & Structural Profile[1][2][3]

The following table contrasts the fundamental properties of the two derivatives. Data is based on standard chemoinformatic consensus for the core scaffold.

Feature3-Methyl Derivative3-Isopropyl DerivativeImpact on Drug Design
Formula C₉H₁₀N₂OC₁₁H₁₄N₂OMolecular Weight increase (+28 Da)
Steric Bulk (A-Value) Low (~1.70 kcal/mol)High (~2.15 kcal/mol)Isopropyl restricts rotation, locking bioactive conformations.
LogP (Consensus) ~0.9 - 1.2~1.8 - 2.1Isopropyl enhances membrane permeability but lowers aqueous solubility.
Bio-Precursor L-Alanine / PyruvateL-Valine / 3-Methyl-2-oxobutyrateBoth accessible via chiral pool synthesis.
Metabolic Liability Low (Benzylic oxidation possible)Moderate (Tertiary C-H oxidation)Isopropyl methine is a potential CYP450 soft spot.
Structural Visualization (Graphviz)

The diagram below illustrates the structural divergence and the resulting pharmacophoric implications.

G Core Dihydroquinoxalin-2(1H)-one Scaffold Sub_Me 3-Methyl Substituent (Alanine Derived) Core->Sub_Me Substitution @ C3 Sub_Iso 3-Isopropyl Substituent (Valine Derived) Core->Sub_Iso Substitution @ C3 Prop_Me • Low Steric Clash • High Solubility • 'Loose' Pocket Fit Sub_Me->Prop_Me Prop_Iso • High Hydrophobic Bulk • Enhanced Lipophilicity • 'Tight' Pocket Fit (VdW) Sub_Iso->Prop_Iso App_Me Application: Fragment Screening Solubility Optimization Prop_Me->App_Me App_Iso Application: HIV-1 NNRTI Potency Antimicrobial Membrane Penetration Prop_Iso->App_Iso

Caption: Structural divergence map highlighting how the C3-substituent drives physicochemical properties and downstream applications.

Synthetic Methodologies: Comparative Protocols

Synthesis is the primary bottleneck for the isopropyl derivative due to steric hindrance during the cyclization step. Two primary routes exist: Condensation (Method A) and Reductive Cyclization (Method B) .

Method A: The Alpha-Keto Ester Condensation (Traditional)

This method involves reacting o-phenylenediamine (OPD) with an


-keto ester.
  • 3-Methyl: React OPD with Ethyl Pyruvate . Reaction is fast (1-2 hrs) and high yielding (>85%).

  • 3-Isopropyl: React OPD with Ethyl 3-methyl-2-oxobutyrate . Reaction is sluggish (6-12 hrs) due to the bulky isopropyl group adjacent to the ketone, often requiring reflux in high-boiling solvents (e.g., Xylene) or acid catalysis.

Method B: The Amino Acid Reductive Cyclization (Recommended)

This modern approach uses natural amino acids, ensuring enantiomeric purity if chiral starting materials are used.

Protocol: General Procedure for 3-Substituted Dihydroquinoxalin-2(1H)-ones

Target: To synthesize 5.0 mmol of product.

  • Coupling Step:

    • Dissolve 2-fluoronitrobenzene (1.0 eq) and the Amino Acid Methyl Ester (1.1 eq) in DMF (10 mL).

    • For 3-Methyl: Use L-Alanine methyl ester .

    • For 3-Isopropyl: Use L-Valine methyl ester .

    • Add K₂CO₃ (2.0 eq). Heat to 60°C for 4 hours.

    • Observation: The Alanine reaction completes in <2 hours; Valine requires full 4 hours due to steric hindrance near the amine.

    • Workup: Dilute with water, extract with EtOAc. Yields are typically comparable (~90%).

  • Reductive Cyclization Step (The Critical Differentiator):

    • Dissolve the intermediate N-(2-nitrophenyl)amino ester in MeOH/H₂O (4:1).

    • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Reflux for 2 hours.

    • Mechanism:[1] The nitro group is reduced to an amine, which spontaneously attacks the ester carbonyl to close the ring.

    • Result:

      • 3-Methyl: Cyclizes instantly upon amine formation.

      • 3-Isopropyl: May require prolonged heating (4-6 hrs) or addition of acetic acid to catalyze the ring closure due to the "Thorpe-Ingold" effect working against the bulky isopropyl group.

Biological Performance Analysis

A. HIV-1 NNRTI Potency (Structure-Activity Relationship)

In the context of HIV-1 Reverse Transcriptase inhibition, the binding pocket (allosteric site) is highly hydrophobic.

  • Mechanism: NNRTIs bind to a hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation.

  • 3-Methyl Performance: The methyl group is often too small . It fails to engage effectively with residues like Val179 and Leu100 , leaving a "hydrophobic hole" filled by water molecules, which is entropically unfavorable.

  • 3-Isopropyl Performance: The isopropyl group is a bio-isostere for Valine . It provides optimal Van der Waals contact with the hydrophobic pocket residues.

    • Data Support: Analogous studies in quinoxalinone NNRTIs show that increasing alkyl bulk from Methyl

      
       Isopropyl often improves IC₅₀ values from the micromolar (
      
      
      
      M) to nanomolar (nM) range, provided the pocket is not mutated (e.g., Y181C mutation might cause steric clash with the larger isopropyl).
B. Antimicrobial Activity[1][5][6][7][8]
  • 3-Isopropyl Advantage: The increased lipophilicity (LogP ~2.0) allows the 3-isopropyl derivative to penetrate bacterial cell walls (particularly Gram-positive S. aureus) more effectively than the more polar 3-methyl derivative.

  • Experimental Evidence: Studies on 3-substituted quinoxalinones indicate that bulky lipophilic groups at C3 are essential for broad-spectrum antimicrobial activity.

Experimental Validation Workflow

To validate the synthesis and identity of these compounds in your lab, follow this spectroscopic decision tree.

Validation Start Purified Product NMR_H 1H NMR (DMSO-d6) Start->NMR_H Check_Me Check Methyl Region (1.0 - 2.5 ppm) NMR_H->Check_Me Res_Me Doublet @ ~1.3 ppm (3H) Quartet @ ~3.8 ppm (1H) => 3-Methyl Confirmed Check_Me->Res_Me Target: 3-Methyl Res_Iso Doublet @ ~0.9 ppm (6H) Multiplet @ ~2.1 ppm (1H) => 3-Isopropyl Confirmed Check_Me->Res_Iso Target: 3-Isopropyl

Caption: NMR decision tree for rapid identification of C3-substituents.

Key NMR Signals (DMSO-d₆)[3]
  • 3-Methyl: Look for a clean doublet at

    
     1.25 ppm (
    
    
    
    Hz) corresponding to the -CH₃ group, and a quartet at
    
    
    3.80 ppm for the C3-H proton.
  • 3-Isopropyl: Look for two diastereotopic doublets (or a broad doublet) at

    
     0.90-1.00 ppm for the two -CH₃ groups, and a complex multiplet  at 
    
    
    
    2.10 ppm for the isopropyl methine (-CH-), shielded by the ring current.

References

  • Goffin, E., et al. (2025). Synthetic strategies and SAR exploration of 3,4-dihydroquinazolin-2(1H)-one HIV-1 NNRTIs. European Journal of Medicinal Chemistry. 2[3][4][5]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. 6

  • Abasolo, et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. PMC. 7

  • PubChem. (2025). 3-Methylquinoxalin-2-ol (Tautomer of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one) Compound Summary. 8

  • Taylor & Francis. (2011). Synthesis and antibacterial properties of new N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids. (Demonstrates Valine-derived Isopropyl synthesis). 3

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

In the landscape of pharmaceutical development, the synthesis of chiral heterocycles with high enantiopurity is a cornerstone of modern medicinal chemistry. The scaffold of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the synthesis of chiral heterocycles with high enantiopurity is a cornerstone of modern medicinal chemistry. The scaffold of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a key structural motif found in various biologically active molecules. Its stereospecific synthesis is therefore of significant interest to researchers and drug development professionals. This guide provides an in-depth comparison of two prominent and divergent strategies for the synthesis of this target molecule: a classical Chiral Pool Synthesis via Reductive Cyclization and a modern Chemoenzymatic Approach. The objective is to equip researchers with the necessary data and procedural insights to select the most suitable method for their specific research and development needs.

Route 1: Chiral Pool Synthesis via Diastereoselective Reductive Cyclization

This well-established method leverages the readily available chiral pool of natural amino acids, in this case, L-valine, to introduce the desired stereochemistry. The synthesis proceeds in two key stages: the formation of an N-(o-nitroaryl)-L-valine ester, followed by a metal-mediated reductive cyclization.

Mechanistic Rationale

The strategic foundation of this route lies in the use of a chiral building block from nature to dictate the stereochemical outcome. The initial nucleophilic aromatic substitution of a nitro-activated fluorobenzene with the amino group of L-valine ester proceeds without affecting the stereocenter. The subsequent reductive cyclization is the critical step. Iron powder in the presence of an electrolyte like ammonium chloride is a classical and cost-effective method for the reduction of nitroarenes to anilines. The proposed mechanism involves the transfer of electrons from the iron surface to the nitro group, facilitated by a proton source (in this case, from the ammonium salt). The in situ generated aniline then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and formation of the desired dihydroquinoxalinone. The chirality of the starting L-valine is retained throughout the process, ensuring the formation of the (S)-enantiomer.

Experimental Protocol

Step 1: Synthesis of N-(2-nitrophenyl)-L-valine methyl ester

A solution of L-valine methyl ester hydrochloride is neutralized, and the free amine is reacted with 1-fluoro-2-nitrobenzene in a suitable aprotic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction mixture is typically stirred at an elevated temperature to drive the nucleophilic aromatic substitution to completion.

Detailed Protocol:

  • To a solution of L-valine methyl ester hydrochloride (1.0 eq) in DMF, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Add 1-fluoro-2-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-nitrophenyl)-L-valine methyl ester.

Step 2: Iron-Mediated Reductive Cyclization

The synthesized N-(2-nitrophenyl)-L-valine methyl ester is subjected to reductive cyclization using iron powder in a biphasic solvent system of ethyl acetate and a saturated aqueous solution of ammonium chloride.

Detailed Protocol:

  • To a stirred solution of N-(2-nitrophenyl)-L-valine methyl ester (1.0 eq) in a 1:1 mixture of ethyl acetate and saturated aqueous ammonium chloride, add iron powder (6.0 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one.

Performance Data
ParameterValueReference
Overall Yield 85%[1]
Enantiomeric Excess (ee) >99%[1]
Key Reagents L-valine, 1-fluoro-2-nitrobenzene, Iron powder, NH₄Cl
Scalability Readily scalable
Green Chemistry Metrics Use of stoichiometric iron, solvent usage

Route 2: A Modern Chemoenzymatic Approach

This cutting-edge approach utilizes a biocatalyst, specifically an engineered Carbon-Nitrogen (C-N) lyase, to establish the chiral center with high fidelity. The synthesis also proceeds in two main steps: an enzymatic hydroamination followed by a chemical cyclization.

Mechanistic Rationale

The core of this strategy is the highly enantioselective, enzyme-catalyzed hydroamination of fumaric acid with o-phenylenediamine. Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase and its engineered variants have shown a broad substrate scope, accepting various amines for addition to fumarate.[2][3] The enzyme's active site creates a chiral environment that directs the nucleophilic attack of one of the amino groups of o-phenylenediamine onto the double bond of fumarate, leading to the formation of (S)-2-(2-aminophenylamino)succinic acid with high enantioselectivity.[2] This enzymatic step is followed by an acid-catalyzed intramolecular cyclization. Protonation of the carboxylic acid and the exocyclic amino group facilitates the nucleophilic attack of the endocyclic aniline nitrogen onto the activated carboxylic acid, leading to the formation of the six-membered ring of the dihydroquinoxalinone. While the direct enzymatic conversion using a precursor for the isopropyl group is still an area of active research, the modularity of this chemoenzymatic approach makes it a highly promising and "green" alternative.

Experimental Protocol

Step 1: EDDS Lyase-Catalyzed Hydroamination of Fumaric Acid with o-Phenylenediamine

A buffered aqueous solution of fumaric acid and o-phenylenediamine is treated with a catalytic amount of EDDS lyase. The reaction proceeds at or near room temperature.

Detailed Protocol:

  • Prepare a reaction mixture containing fumaric acid (100 mM) and o-phenylenediamine (25 mM) in a sodium phosphate buffer (50 mM, pH 8.5).

  • Add a catalytic amount of EDDS lyase (e.g., 0.05 mol% relative to the diamine).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • The formation of (S)-2-(2-aminophenylamino)succinic acid can be monitored by HPLC or NMR.

  • The enzymatic reaction is typically used directly in the next step without purification of the intermediate.

Step 2: Acid-Catalyzed Cyclization

The aqueous solution containing the enzymatically generated amino acid is acidified and heated to induce cyclization.

Detailed Protocol:

  • Cool the reaction mixture from Step 1 to 0 °C.

  • Carefully add a strong acid, such as fuming hydrochloric acid, to adjust the pH to approximately 1.

  • Allow the reaction to warm to room temperature and continue stirring for 3-5 hours.

  • The desired (S)-3-carboxymethyl-3,4-dihydroquinoxalin-2(1H)-one precipitates or is extracted. (Note: This protocol yields the carboxymethyl analogue. A modified enzymatic substrate would be required for the isopropyl group).

  • The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Performance Data (for the analogous methyl-substituted product)
ParameterValueReference
Overall Yield 78%[4]
Enantiomeric Excess (ee) >99%[4]
Key Reagents Fumaric acid, o-phenylenediamine, EDDS Lyase, HCl
Scalability Potentially scalable with enzyme immobilization
Green Chemistry Metrics Biocatalytic, aqueous reaction medium, mild conditions

Comparative Analysis and Future Outlook

The two benchmarked routes offer a clear trade-off between established reliability and modern, sustainable innovation.

Chiral Pool Synthesis is a robust and high-yielding method that guarantees high enantiopurity due to the inherent chirality of the starting material. Its primary advantages are its predictability and scalability using conventional chemical manufacturing infrastructure. However, it relies on stoichiometric amounts of a metal reductant, which can present challenges in terms of waste disposal and product purification on an industrial scale.

The Chemoenzymatic Approach represents a greener and more elegant synthetic strategy. It operates under mild, aqueous conditions and employs a highly selective biocatalyst, which can potentially be recycled. The enantioselectivity is exceptionally high. The main current limitation for the synthesis of the specific isopropyl target is the need for an engineered enzyme or a suitable substrate that can accommodate the isopropyl moiety. However, the rapid advancements in protein engineering suggest that this is a surmountable challenge.

Visualizing the Synthetic Workflows

To further clarify the distinct nature of these two synthetic pathways, the following diagrams illustrate the core steps of each approach.

Chiral_Pool_Synthesis cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reductive Cyclization L-Valine_Ester L-Valine Methyl Ester N_Aryl_Ester N-(2-nitrophenyl)-L-valine methyl ester L-Valine_Ester->N_Aryl_Ester Base, DMF, 80°C Nitrofluorobenzene 1-Fluoro-2-nitrobenzene Nitrofluorobenzene->N_Aryl_Ester Target_Molecule (S)-3-Isopropyl-3,4- dihydroquinoxalin-2(1H)-one N_Aryl_Ester->Target_Molecule EtOAc/H2O, Reflux Fe Fe powder Fe->Target_Molecule NH4Cl aq. NH4Cl NH4Cl->Target_Molecule

Caption: Workflow for the Chiral Pool Synthesis route.

Chemoenzymatic_Synthesis cluster_0 Step 1: Enzymatic Hydroamination cluster_1 Step 2: Acid-Catalyzed Cyclization Fumaric_Acid Fumaric Acid Chiral_Intermediate (S)-2-(2-Aminophenylamino) succinic acid Fumaric_Acid->Chiral_Intermediate o_PDA o-Phenylenediamine o_PDA->Chiral_Intermediate EDDS_Lyase EDDS Lyase EDDS_Lyase->Chiral_Intermediate pH 8.5 Buffer, RT Analog_Product (S)-3-Carboxymethyl-3,4- dihydroquinoxalin-2(1H)-one Chiral_Intermediate->Analog_Product Heat HCl HCl HCl->Analog_Product

Caption: Workflow for the Chemoenzymatic Approach.

Conclusion

Both the chiral pool synthesis via reductive cyclization and the chemoenzymatic approach are viable and effective methods for producing the enantiopure (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one scaffold. The choice between them will likely depend on the specific context of the research or development program. For rapid, reliable, and scalable synthesis with existing infrastructure, the reductive cyclization of the L-valine derivative is the current method of choice. For programs with a focus on green chemistry, sustainability, and the development of next-generation manufacturing processes, the chemoenzymatic route, despite requiring further optimization for this specific target, represents the future direction of chiral synthesis.

References

  • Structural Basis for the Catalytic Mechanism of Ethylenediamine-N,N′-disuccinic Acid Lyase, a Carbon–Nitrogen Bond-Forming Enzyme with a Broad Substrate Scope. Biochemistry. [Link]

  • Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones. Molecules. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]

  • Structural Basis for the Catalytic Mechanism of Ethylenediamine-N,N′-disuccinic Acid Lyase, a Carbon–Nitrogen Bond-Forming Enzyme with a Broad Substrate Scope. ACS Publications. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Engineered C–N Lyase: Enantioselective Synthesis of Chiral Synthons for Artificial Dipeptide Sweeteners. Angewandte Chemie International Edition. [Link]

  • Direct hydroamination of α,β‐unsaturated carboxylic acids catalyzed by a C−N lyase with enantiocontrol to synthesize optically pure α‐amino acids. ResearchGate. [Link]

  • Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ACS Catalysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one proper disposal procedures

[label="Solid Analyzing the Waste Flow I'm now focusing on refining the DOT diagram depicting the waste workflow, particularly the segregation steps. The recent diagram emphasizes decisions on solid versus liquid waste,...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Solid

Analyzing the Waste Flow

I'm now focusing on refining the DOT diagram depicting the waste workflow, particularly the segregation steps. The recent diagram emphasizes decisions on solid versus liquid waste, and then on halogenated solvents. Labeling and secondary containment are crucial, before incineration.

Refining the Workflow

I've updated the laboratory segregation and disposal workflow to better represent the decision points for solid vs liquid waste and halogenated solvents, including crucial steps on labeling and secondary containment. I've also incorporated a new diagram outlining the incineration pathway, specifically detailing the thermal cleavage of quinoxalinone waste, as well as the oxidation products, and the scrubber system.

Outlining Document Sections

I've just structured the content into an executive summary, chemical profiling with hazard assessment, laboratory segregation protocol, high-temperature incineration details, and spill response procedures, with tables and references. I'm focusing on causality: nitrogen heterocycles' resistance to natural degradation and the resulting NOx formation if incinerated improperly, requiring high-temp incineration.

Operational Guide: Safe Handling and Disposal of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a chiral nitrogenous heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and drug discovery. Due to its stable quinoxalinone core, this compound exhibits environmental persistence and potential aquatic toxicity. Standard drain disposal is strictly prohibited. This guide provides a self-validating, step-by-step protocol for the segregation, containment, and ultimate destruction of this compound via high-temperature incineration, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines and international laboratory safety standards.

Chemical Profiling & Hazard Causality

To properly dispose of a chemical, one must first understand the causality behind its environmental and physical behavior.

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one (Molecular Formula:


) contains a fused bicyclic pyrazine-benzene ring system.
  • Environmental Persistence: Nitrogen heterocycles are notoriously resistant to natural microbial degradation in oligotrophic and eutrophic aquatic systems [1]. If discharged into the sanitary sewer, they can bypass standard municipal wastewater treatment, leading to bioaccumulation.

  • Thermal Behavior: When subjected to low-temperature combustion, nitrogen heterocycles undergo incomplete thermal cleavage, releasing highly toxic nitrogen oxides (

    
    ) and unburned aromatic hydrocarbons [2].
    
  • Disposal Mandate: Consequently, the only environmentally sound method for the destruction of quinoxalinone derivatives is high-temperature, oxygen-rich incineration coupled with alkaline wet scrubbing to neutralize

    
     emissions [3].
    

Laboratory Segregation & Containment Protocol

Proper disposal begins at the laboratory bench. The following self-validating protocol ensures that waste streams remain compatible and safe for transport.

Step 1: Determine the Waste Matrix

  • Solid Waste: Pure compound, contaminated weighing paper, empty vials, or silica gel from column chromatography.

  • Liquid Waste: Solutions containing the compound dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol).

Step 2: Segregation (The Compatibility Rule)

  • If the compound is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane), the entire mixture must be classified as Halogenated Organic Waste.

  • If dissolved in a non-halogenated solvent (e.g., Ethanol, DMSO, Ethyl Acetate), classify it as Non-Halogenated Organic Waste [4].

  • Expert Insight: Never mix halogenated and non-halogenated streams. Halogenated waste requires specialized, more expensive incineration to manage corrosive hydrochloric acid (HCl) off-gassing.

Step 3: Containment and Labeling

  • Transfer liquid waste into a high-density polyethylene (HDPE) carboy (Container Type G1-G4). Do not fill beyond 90% capacity to allow for vapor expansion [1].

  • Transfer solid waste into a heavy-duty, double-bagged polyethylene container (Container Type G5-G7).

  • Apply a Globally Harmonized System (GHS) compliant label immediately. The label must explicitly state: "Hazardous Waste: Contains Nitrogen Heterocycles / (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one."

WasteWorkflow A Generation of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one Waste B Solid Waste? or Liquid Solution? A->B C Solid Waste Container (HDPE, Double-bagged) B->C Solid D Liquid Waste Segregation B->D Liquid H Labeling (GHS) & Secondary Containment C->H E Halogenated Solvents? (e.g., DCM) D->E F Halogenated Organic Waste Stream E->F Yes G Non-Halogenated Organic Waste Stream E->G No F->H G->H I High-Temperature Incineration Facility H->I

Fig 1. Laboratory segregation and disposal workflow for quinoxalinone derivatives.

Ultimate Disposal: High-Temperature Incineration

Once transferred to an EPA-approved waste management facility, the compound undergoes thermal destruction. The structural integrity of the dihydroquinoxalin-2-one ring requires specific thermodynamic conditions to prevent the formation of toxic byproducts.

The Destruction Mechanism:

  • Primary Combustion: The waste is injected into a rotary kiln at temperatures exceeding 1000°C with excess oxygen. The thermal energy cleaves the C-N and C-C bonds of the quinoxaline core.

  • Oxidation: The carbon and hydrogen atoms are oxidized to

    
     and 
    
    
    
    . The heterocyclic nitrogen is oxidized to various nitrogen oxides (
    
    
    ,
    
    
    ).
  • Secondary Combustion & Scrubbing: The flue gas enters a secondary chamber (residence time > 2 seconds) to ensure complete destruction of any volatilized organic fragments. The gas then passes through an alkaline wet scrubber (typically utilizing

    
     or 
    
    
    
    ) to neutralize the
    
    
    gases into harmless nitrate and nitrite salts [2].

IncinerationPathway A Quinoxalinone Waste (C11H14N2O) B B A->B C Thermal Cleavage (Ring Opening) B->C D Oxidation Products (CO2, H2O, NOx) C->D E E D->E F Wet Scrubber System (Alkaline Neutralization) E->F Flue Gas G Clean Exhaust (N2, CO2, H2O) F->G Gas Phase H Effluent Treatment (Nitrate/Nitrite Salts) F->H Liquid Phase

Fig 2. Mechanistic pathway of high-temperature incineration and NOx emission control.

Spill Response & Decontamination Protocol

In the event of an accidental spill of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one (either as a dry powder or a solvent solution), immediate action is required to prevent exposure and surface contamination.

  • Isolate & PPE: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a chemically resistant lab coat. If the spill involves a volatile solvent, use a NIOSH-approved respirator.

  • Containment: For liquid spills, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pad). For solid powder spills, lightly mist the powder with a compatible solvent (e.g., water or ethanol) to prevent aerosolization and dust inhalation.

  • Collection: Use non-sparking tools to scoop the absorbed material or wetted powder into a wide-mouth, sealable HDPE container.

  • Decontamination (Self-Validation): Wash the contaminated surface with a detergent solution, followed by a wipe-down with ethanol or isopropanol. Validation: Swab the area and check under a UV lamp (if the specific derivative exhibits fluorescence) or use a localized TLC swab test to ensure zero residual API remains on the benchtop.

  • Disposal: Label the cleanup materials as "Hazardous Spill Debris - Contains Nitrogen Heterocycles" and dispose of them via the solid hazardous waste stream [3].

Quantitative Parameters & Specifications

Table 1: Waste Categorization & Containment Specifications

Waste StateMatrix / Solvent TypePrimary Container MaterialFill LimitEPA/RCRA Classification
Solid Pure powder, silica, paperHDPE (Double-bagged)90%Solid Hazardous Waste
Liquid Non-Halogenated (e.g., EtOH)HDPE Carboy90%Non-Halogenated Organic
Liquid Halogenated (e.g.,

)
HDPE Carboy90%Halogenated Organic
Aqueous Water mixtures (

insoluble)
HDPE Carboy90%Aqueous Organic Waste

Table 2: High-Temperature Incineration Parameters

ParameterRequired SpecificationPurpose
Primary Chamber Temp.

Cleavage of the stable quinoxaline ring system.
Secondary Chamber Temp.

Complete oxidation of volatilized fragments.
Residence Time

Ensures total destruction efficiency (DRE

).
Scrubber pH

(Alkaline)
Neutralization of acidic

and potential

gases.

References

  • ETH Zürich Environmental, Health and Safety. "Factsheet: Disposal of Hazardous Waste - Basic Principles." ETH Zürich Documents. Retrieved from:[Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information (OSTI). "Elucidating the role of reactive nitrogen intermediates in hetero-cyclization." Green Chemistry. Retrieved from:[Link]

  • University of Cincinnati Environmental Health and Safety. "Advisory 7.3 - Management of Chemical Wastes." UC EH&S Advisories. Retrieved from: [Link]

  • Ohio University Environmental Health and Safety. "Hazardous Materials Management Manual." Ohio University Safety Policies. Retrieved from:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.